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  • Product: 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
  • CAS: 91481-24-2

Core Science & Biosynthesis

Foundational

synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride Executive Summary This guide provides a comprehensive technical overview for the , a valuable intermediate in synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview for the , a valuable intermediate in synthetic and medicinal chemistry. The primary focus is on the robust and widely applicable Strecker synthesis, a classic multi-component reaction. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and emphasizes critical safety and handling procedures. The content is structured to deliver not just procedural instructions, but also the scientific rationale behind key experimental choices, ensuring a thorough understanding for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

2-Amino-2-(3-bromophenyl)acetonitrile and its hydrochloride salt are important molecular building blocks. The presence of three distinct functional groups—an amine, a nitrile, and a brominated aromatic ring—offers a versatile scaffold for constructing more complex molecules. The α-aminonitrile core is a direct precursor to α-amino acids, while the bromo-phenyl moiety allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. This strategic value makes the compound a key intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities.

PropertyValue
Chemical Name 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride
CAS Number 91481-24-2[1]
Molecular Formula C₈H₈BrClN₂
Molecular Weight 247.52 g/mol
Free Base Name 2-amino-2-(3-bromophenyl)acetonitrile
Free Base CAS 120667-58-5[2][3]
Free Base Formula C₈H₇BrN₂[3][4]

The Synthetic Cornerstone: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains one of the most efficient and straightforward methods for preparing α-aminonitriles.[5] It is a three-component reaction that brings together an aldehyde (or ketone), ammonia, and a cyanide source to form the desired product.[6][7] Its enduring utility lies in its operational simplicity, broad substrate scope, and the use of readily available starting materials.[5]

Reaction Mechanism

The synthesis proceeds through two primary stages, starting with the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-bromobenzaldehyde. This is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen and activate the aldehyde.[8] Following a proton exchange, a molecule of water is eliminated to form the corresponding imine (or more accurately, the iminium ion under these conditions).[6][8]

  • Cyanide Addition: A cyanide ion, typically generated in situ from sodium or potassium cyanide, then acts as a potent nucleophile.[8][9] It attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile product, 2-amino-2-(3-bromophenyl)acetonitrile.[6]

This process yields a racemic mixture of the α-aminonitrile, as the cyanide can attack the planar iminium ion from either face with equal probability.[7]

Mechanistic Diagram

Strecker_Mechanism 3-Bromobenzaldehyde 3-Bromobenzaldehyde Iminium_Ion Iminium Ion 3-Bromobenzaldehyde->Iminium_Ion + NH3 - H2O Ammonia Ammonia Cyanide Cyanide Aminonitrile 2-Amino-2-(3-bromophenyl)acetonitrile Iminium_Ion->Aminonitrile + CN⁻ Synthesis_Workflow Start Reagents Combine Reactants (Aldehyde, NH4Cl, NaCN) in Solvent Start->Reagents Reaction Stir at 0-25°C (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Isolation Isolate Free Base (Dry & Evaporate) Workup->Isolation Salt_Formation Dissolve in Solvent Add HCl Solution Isolation->Salt_Formation Final_Product Filter & Dry Final Hydrochloride Salt Salt_Formation->Final_Product End Final_Product->End

Caption: Overall experimental workflow.

Reagents and Materials
ReagentCAS NumberMolar Mass ( g/mol )Quantity (0.1 mol scale)Notes
3-Bromobenzaldehyde3132-99-8185.0218.5 g (11.6 mL)Colorless liquid [10]
Ammonium Chloride12125-02-953.496.4 g (0.12 mol)1.2 equivalents
Sodium Cyanide143-33-949.015.4 g (0.11 mol)EXTREMELY TOXIC [8]
Methanol67-56-132.04100 mLReaction solvent
Water7732-18-518.0250 mLReaction solvent
Dichloromethane75-09-284.93~300 mLExtraction solvent
Anhydrous MgSO₄7487-88-9120.37As neededDrying agent
HCl in MethanolN/AVariableAs neededFor salt formation

Equipment: 500 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Step-by-Step Procedure

Part A: The Strecker Reaction

  • Setup: In a well-ventilated chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add methanol (100 mL), water (50 mL), and ammonium chloride (6.4 g, 0.12 mol). Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add 3-bromobenzaldehyde (18.5 g, 0.1 mol) to the solution. The mixture may become cloudy.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: CRITICAL STEP: While stirring vigorously in the ice bath, add sodium cyanide (5.4 g, 0.11 mol) in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed.

Part B: Workup and Isolation of the Free Base

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-2-(3-bromophenyl)acetonitrile as an oil or semi-solid.

Part C: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude aminonitrile free base in approximately 100 mL of anhydrous methanol.

  • Acidification: While stirring, slowly add a solution of HCl in methanol (e.g., a 3M solution) dropwise until the solution becomes acidic (test with pH paper). A precipitate should form.

  • Crystallization: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight.

Process Control and Rationale

Effective synthesis relies on understanding the causality behind each step.

ParameterRecommended ConditionRationale & Field Insights
Stoichiometry Slight excess of NH₄Cl and NaCNUsing a slight excess of the ammonia and cyanide sources helps to drive the equilibrium towards the formation of the iminium ion and ensures the complete consumption of the limiting reagent, 3-bromobenzaldehyde.
Temperature Initial cooling to 0-5 °CThe addition of sodium cyanide is exothermic and can lead to the uncontrolled release of highly toxic hydrogen cyanide (HCN) gas if the temperature is too high. Cooling the reaction vessel mitigates this risk and allows for a controlled reaction rate.
Solvent System Methanol/WaterAn aqueous alcohol mixture is an excellent solvent system for the Strecker reaction. It effectively dissolves both the organic aldehyde and the inorganic salts (NH₄Cl, NaCN), creating a homogenous reaction environment essential for efficient mass transfer and high yields.
Workup Dichloromethane ExtractionDichloromethane is a suitable solvent for extracting the moderately polar aminonitrile product from the aqueous reaction mixture. Its low boiling point facilitates easy removal during the isolation step.
Salt Formation HCl in Anhydrous SolventThe hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base, which may be an oil. [11]Using an anhydrous solvent like methanol or ether prevents the incorporation of water into the crystal lattice and ensures the formation of a clean, dry salt.

Critical Safety and Hazard Management

The involves substances with significant hazards. Adherence to strict safety protocols is non-negotiable.

SubstanceKey HazardsHandling Precautions
Sodium Cyanide Fatal if swallowed, in contact with skin, or if inhaled. [8]Releases highly toxic HCN gas upon contact with acid.MUST be handled in a certified chemical fume hood. Always wear nitrile gloves, a lab coat, and chemical safety goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Quench all cyanide-containing waste with bleach or hydrogen peroxide under basic conditions before disposal.
3-Bromobenzaldehyde Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. [10]Avoid inhalation of vapors. Handle in a well-ventilated area. Wear standard PPE.
Dichloromethane Suspected of causing cancer. Causes skin and serious eye irritation.Handle in a fume hood to avoid inhaling vapors. Avoid skin and eye contact.
Product Acute toxicity (oral, dermal, inhalation). Causes skin and serious eye irritation. [1][2]Handle with standard PPE. Avoid creating dust.

References

  • 2-amino-2-(3-bromophenyl)
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromophenylacetonitrile). Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher (Bromoacetonitrile). Thermo Fisher Scientific.
  • 2-amino-2-(3-bromophenyl)
  • Strecker Synthesis. Organic Chemistry Portal.
  • SAFETY DATA SHEET - Fisher Scientific (3-Bromophenylacetonitrile). Fisher Scientific.
  • 3-Bromobenzaldehyde. Wikipedia.
  • Method of producing 3-bromobenzaldehyde.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Purification Procedure Example. Organic Syntheses.
  • Preparation method of aminoacetonitrile hydrochloride.
  • 2-amino-2-(3-bromophenyl)acetonitrile | CAS 120667-58-5. Santa Cruz Biotechnology.
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • Synthesis of Alpha-Amino Acids. Sketchy.
  • Preparation of aminoacetonitrile derivatives.
  • Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. Benchchem.
  • Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • 3-Bromobenzaldehyde | C7H5BrO | CID 76583. PubChem.
  • 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2). PubChemLite.
  • 120667-58-5|2-Amino-2-(3-bromophenyl)acetonitrile. BLDpharm.
  • Synthesis of B. o-Bromophenylacetonitrile. PrepChem.com.
  • Process for the purification of acetonitrile.
  • Purific
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

This guide provides a comprehensive technical overview of the putative mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride. The content is structured to provide researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the putative mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound class, drawing from established principles of medicinal chemistry and pharmacology to infer the specific actions of the titled molecule.

Introduction: The Aminonitrile Scaffold in Drug Discovery

Aminonitriles are a versatile class of organic compounds characterized by the presence of both an amino (-NH2) and a nitrile (-C≡N) functional group attached to the same carbon atom. These structures are of significant interest in medicinal chemistry as they serve as key intermediates in the synthesis of various bioactive molecules and, in many cases, exhibit intrinsic pharmacological activity themselves.[1] The nitrile group, with its strong dipole and ability to act as a hydrogen bond acceptor, often plays a crucial role in the interaction of these molecules with biological targets.[2] Furthermore, aminonitriles can act as bioisosteres for other functional groups, enhancing metabolic stability and pharmacokinetic profiles.[1]

The subject of this guide, 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, belongs to the α-aminonitrile subclass. The presence of the bromophenyl group suggests potential for specific steric and electronic interactions within a biological target, while the hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and therapeutic applications.

Putative Mechanism of Action: Covalent Inhibition of Proteases

A primary and well-documented mechanism of action for many α-aminonitriles is the reversible covalent inhibition of proteases, particularly those with a serine or cysteine residue in their active site.[2] This interaction is driven by the electrophilic nature of the nitrile carbon, which is susceptible to nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine.

The "Nitrile Warhead" Hypothesis

The nitrile functional group in α-aminonitriles can act as a "warhead," forming a transient covalent bond with the active site of target enzymes.[2] This interaction is typically reversible, with a slow off-rate, leading to potent and sustained inhibition.[2] For 2-Amino-2-(3-bromophenyl)acetonitrile, the proposed interaction with a serine protease is depicted below:

Nitrile Warhead Mechanism cluster_0 Enzyme Active Site cluster_1 2-Amino-2-(3-bromophenyl)acetonitrile Ser-OH Serine Residue (Ser-OH) Aminonitrile R-C≡N Ser-OH->Aminonitrile Nucleophilic Attack Covalent_Adduct Reversible Thioimidate/Imidate Adduct Aminonitrile->Covalent_Adduct Forms Covalent_Adduct->Ser-OH Dissociation (slow off-rate)

Caption: Proposed covalent inhibition mechanism.

Potential Protease Targets

Based on the activities of structurally related aminonitriles, several classes of proteases are potential targets for 2-Amino-2-(3-bromophenyl)acetonitrile:

  • Dipeptidyl Peptidase 4 (DPP-4): A serine protease that inactivates incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. Several aminonitrile-containing drugs, such as Vildagliptin, function as DPP-4 inhibitors.[1][2]

  • Cathepsins: A family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer. Odanacatib, a cathepsin K inhibitor that reached late-stage clinical trials for osteoporosis, is an α-aminonitrile.[1][2]

  • Other Cysteine and Serine Proteases: The reactivity of the aminonitrile scaffold suggests potential activity against a broader range of proteases involved in various disease pathways.

Broader Pharmacological Potential of the Aminonitrile Class

Beyond protease inhibition, the aminonitrile scaffold has been associated with a diverse range of biological activities, suggesting that 2-Amino-2-(3-bromophenyl)acetonitrile could have multiple mechanisms of action or applications in different therapeutic areas.

  • Antiparasitic Activity: Certain aminonitrile derivatives have shown promise as anthelmintic and antileishmanial agents.[3][4] For instance, anilino-(2-bromophenyl) acetonitrile has been identified as a promising orally effective antileishmanial agent.[4]

  • Anticancer Properties: Some aminonitriles have demonstrated cytotoxic effects against various cancer cell lines.[1] The nitrile group has been shown to be essential for the biological activity of some antiproliferative pyrrole derivatives synthesized from aminonitriles.[5]

  • Ion Channel Modulation: The structural features of aminonitriles may allow them to interact with ion channels, although this is a less explored area.

  • GPCR Ligands and Kinase Inhibition: In silico studies suggest that aminonitriles may interact with G-protein coupled receptors (GPCRs) and inhibit kinases, which are key targets in drug discovery for a wide range of diseases.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, a systematic approach involving both in vitro and cell-based assays is recommended.

General Workflow for Target Identification and Validation

Experimental Workflow A Initial Screening (e.g., Protease Panel) B Hit Identification A->B C Dose-Response & IC50 Determination B->C D Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) C->D E Cell-Based Assays (Target Engagement & Downstream Effects) D->E F Structural Biology (e.g., X-ray Crystallography) D->F

Caption: A typical workflow for mechanistic studies.

Detailed Protocol: In Vitro Protease Inhibition Assay

Objective: To determine if 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride inhibits the activity of a specific protease (e.g., DPP-4 or a cathepsin).

Materials:

  • 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

  • Recombinant human protease of interest

  • Fluorogenic or chromogenic protease substrate

  • Assay buffer

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: In a 96-well plate, add the assay buffer, the protease, and varying concentrations of the test compound. Include appropriate controls (no compound, no enzyme).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic or chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Analytical Characterization of 2-Amino-2-(3-bromophenyl)acetonitrile

Accurate characterization of the test compound is crucial for reliable experimental results. The following table summarizes key analytical data for a related compound, 2-Amino-2-(pyridin-3-yl)acetonitrile, which can serve as a reference.[6]

Property Value/Technique Source
Molecular Formula C8H7BrN2[7][8]
Molecular Weight 211.06 g/mol [7]
CAS Number 120667-58-5[7][9][10]
Appearance Solid/Powder[6]
¹H NMR To confirm the presence of aromatic and amino protons.[6]
¹³C NMR To identify all unique carbon atoms in the structure.[6]
Mass Spectrometry To confirm the molecular weight and fragmentation pattern.[6]
FT-IR Spectroscopy To identify characteristic functional groups (e.g., C≡N, N-H).[6]

Conclusion and Future Directions

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a molecule of interest due to its α-aminonitrile scaffold, which is present in several pharmacologically active compounds. The most probable mechanism of action is the reversible covalent inhibition of serine or cysteine proteases, a hypothesis that is strongly supported by literature on analogous compounds.[2] However, other potential biological activities cannot be excluded and warrant investigation.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, followed by in-depth mechanistic studies for any confirmed hits. Elucidating the precise molecular interactions through structural biology techniques will be invaluable for understanding its mode of action and for guiding the design of more potent and selective derivatives.

References

  • Berger, J. P. et al. (2001). Novel 2-amino-2-arylacetonitrile derivatives and their use as inhibitors of the P450 enzymes aromatase and 17α-hydroxylase/C17,20-lyase. Journal of Medicinal Chemistry, 44(5), 672–680.
  • de Oliveira, R. S. B., & da Silva, A. B. (2023). In Silico Pharmacological Prediction of Substituted Aminonitriles. ECSOC-27.
  • Lima, L. M., & da Silva, A. B. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. MOL2NET, 7.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2014). Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. Open Journal of Medicinal Chemistry, 4(2), 43-53.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-amino-2-(3-bromophenyl)acetonitrile.
  • Ducry, L., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.
  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Chembase.cn. (n.d.). 2-amino-2-(3-bromophenyl)
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride.
  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1323.
  • Ivanova, Y., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(8), 1-20.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(2), 319-328.
  • PubChemLite. (2026). 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2).
  • Gupta, S., et al. (2002). Anilino-(2-bromophenyl) acetonitrile: a promising orally effective antileishmanial agent. Acta Tropica, 84(3), 165-173.
  • Chen, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • BLDpharm. (n.d.). 120667-58-5|2-Amino-2-(3-bromophenyl)acetonitrile.
  • NextSDS. (n.d.). 2-amino-2-(3-bromophenyl)
  • Chembase.cn. (n.d.). 2-amino-2-(3-fluorophenyl)

Sources

Foundational

An In-depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, a key synthetic intermediate. The do...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, a key synthetic intermediate. The document details a plausible and robust synthetic methodology based on the classical Strecker reaction, offering insights into the rationale behind procedural steps. A thorough characterization of the molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on analogous compounds and spectroscopic principles. Furthermore, this guide explores the potential applications of this compound in medicinal chemistry and drug discovery, highlighting its role as a versatile building block for novel therapeutics.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as immediate precursors to α-amino acids, the fundamental building blocks of proteins.[1] Their synthetic versatility extends beyond amino acid synthesis, positioning them as crucial intermediates in the preparation of a wide array of biologically active molecules and heterocyclic scaffolds.[2] The introduction of a halogenated phenyl ring, as in 2-Amino-2-(3-bromophenyl)acetonitrile, offers medicinal chemists a valuable scaffold for developing novel therapeutic agents. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions or can contribute to the molecule's overall pharmacokinetic and pharmacodynamic properties. This guide focuses on the hydrochloride salt form, which typically enhances the stability and solubility of the parent amine.

Synthesis and Purification: A Strecker Approach

The most direct and classical method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[3] This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.[4][5]

Reaction Mechanism and Rationale

The synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride proceeds via the Strecker reaction, starting from 3-bromobenzaldehyde. The mechanism can be dissected into two main stages: the formation of the α-aminonitrile and its subsequent conversion to the hydrochloride salt.

Diagram: Strecker Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Salt Formation 3-bromobenzaldehyde 3-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 3-bromobenzaldehyde->Imine_Intermediate + NH₃ - H₂O Ammonia NH₃ Aminonitrile 2-Amino-2-(3-bromophenyl)acetonitrile Imine_Intermediate->Aminonitrile + CN⁻ Cyanide CN⁻ Final_Product 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride Aminonitrile->Final_Product + HCl HCl HCl

Caption: A simplified workflow for the synthesis of the target compound.

  • Imine Formation: The reaction is initiated by the reaction of 3-bromobenzaldehyde with ammonia (conveniently generated in situ from ammonium chloride) to form an imine intermediate. The mildly acidic conditions provided by ammonium chloride can catalyze this condensation by protonating the aldehyde's carbonyl oxygen, rendering it more susceptible to nucleophilic attack by ammonia.[6]

  • Cyanide Addition: A cyanide salt, such as sodium or potassium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step forms the crucial carbon-carbon bond, yielding the α-aminonitrile.

  • Salt Formation: The resulting 2-Amino-2-(3-bromophenyl)acetonitrile free base is then treated with hydrochloric acid to form the stable and more readily handled hydrochloride salt.

Detailed Experimental Protocol (Plausible)

This protocol is a representative procedure based on established methodologies for the Strecker synthesis.[7][8]

Materials:

  • 3-Bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) solution in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Cyanide Addition: To this solution, add sodium cyanide (1.2 eq) portion-wise while maintaining the temperature with a water bath. Caution: Sodium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add water and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(3-bromophenyl)acetonitrile free base.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride.

Purification by Recrystallization

For obtaining high-purity material, recrystallization of the hydrochloride salt is recommended.[9][10]

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, is often effective for aminonitrile hydrochlorides.[11]

Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot methanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • To the hot, clear solution, slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride.

PropertyValue
CAS Number 91481-24-2[12]
Molecular Formula C₈H₈BrClN₂
Molecular Weight 247.52 g/mol
Appearance Predicted to be a white to off-white solid
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of its structural components and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.8Multiplet4HAromatic protons (3-bromophenyl group)[13]
~5.0-5.5Singlet1HMethine proton (-CH(NH₂)-)
~3.0-4.0Broad Singlet3HAmine protons (-NH₃⁺)

The chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The methine proton signal is expected to be a singlet, and the amine protons will appear as a broad singlet due to exchange and quadrupolar effects, with the chemical shift being dependent on the solvent and concentration.[14][15][16]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~130-140Quaternary aromatic carbon attached to bromine and the aminonitrile group
~120-130Aromatic CH carbons[5][17][18][19]
~115-125Nitrile carbon (-CN)
~40-50Methine carbon (-CH(NH₂)-)

The chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆).

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H stretching (amine salt)[20][21]
~3000-3100MediumAromatic C-H stretching
~2240-2260Medium, SharpC≡N stretching (nitrile)[3][22]
~1600, 1475MediumAromatic C=C stretching
~1000-1100StrongC-Br stretching

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

m/zInterpretation
[M+H]⁺ and [M+H+2]⁺Molecular ion peaks with approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[23][24][25]
[M+H - HCN]⁺Loss of hydrogen cyanide.
[M+H - Br]⁺Loss of a bromine radical.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.[6][26]

Applications in Drug Discovery and Development

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a valuable building block in medicinal chemistry due to its combination of a reactive aminonitrile moiety and a functionalizable bromophenyl group.

Diagram: Potential Applications in Medicinal Chemistry

Applications cluster_derivatives Synthetic Derivatives cluster_targets Potential Therapeutic Targets Aminonitrile 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride Amino_Acids α-Amino Acids Aminonitrile->Amino_Acids Hydrolysis Heterocycles Heterocyclic Compounds (e.g., Thiazoles, Imidazoles) Aminonitrile->Heterocycles Cyclization Reactions Peptidomimetics Peptidomimetics Aminonitrile->Peptidomimetics Peptide Coupling Enzyme_Inhibitors Enzyme Inhibitors Amino_Acids->Enzyme_Inhibitors GPCR_Ligands GPCR Ligands Heterocycles->GPCR_Ligands Ion_Channel_Modulators Ion Channel Modulators Peptidomimetics->Ion_Channel_Modulators

Caption: Synthetic pathways from the title compound to potential drug classes.

Precursor to Non-natural Amino Acids

Hydrolysis of the nitrile group provides a straightforward route to 3-bromophenylglycine, a non-natural amino acid. The incorporation of such unnatural amino acids into peptides or small molecule drugs can enhance their metabolic stability, binding affinity, and conformational properties.[]

Synthesis of Heterocyclic Compounds

The aminonitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can be used to construct substituted imidazoles, thiazoles, and other ring systems that are prevalent in many pharmacologically active compounds.[28][29][30][31] Substituted aminothiazoles, for example, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scaffold for Bioactive Molecules

The 3-bromophenyl moiety serves as a valuable scaffold that can be further elaborated using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. The presence of the bromine atom itself can contribute to binding interactions with biological targets through halogen bonding.

Potential Pharmacological Activities

Derivatives of aminonitriles have been investigated for a variety of therapeutic applications. For example, certain substituted anilino-acetonitriles have shown promise as antileishmanial agents.[4][32] Furthermore, the broader class of aminonitrile derivatives has been explored for anthelmintic activity.[16] The structural motifs present in 2-Amino-2-(3-bromophenyl)acetonitrile suggest its potential as a starting point for the development of novel agents targeting enzymes, G-protein coupled receptors (GPCRs), or ion channels.

Safety and Handling

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride should be handled with care in a laboratory setting. As with all aminonitriles, there is a potential for the release of hydrogen cyanide under acidic or basic conditions. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a synthetically valuable intermediate with significant potential in drug discovery and development. Its preparation via the robust Strecker synthesis makes it readily accessible. The presence of multiple reactive functional groups and a modifiable aromatic ring provides a versatile platform for the synthesis of diverse and complex molecular architectures. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Sources

Exploratory

An In-depth Technical Guide to GW501516 (Cardarine): Properties, Mechanism, and Research Applications

A Note on Chemical Identification: The CAS number 91481-24-2 provided in the query does not correspond to the well-documented compound GW501516. The correct CAS number for GW501516 is 317318-70-0.[1] This guide will focu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS number 91481-24-2 provided in the query does not correspond to the well-documented compound GW501516. The correct CAS number for GW501516 is 317318-70-0.[1] This guide will focus on the extensive body of research associated with GW501516, also known by names such as Cardarine and Endurobol.

Introduction

GW501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, it was investigated as a potential therapeutic agent for metabolic and cardiovascular diseases.[1][3] Early clinical trials showed promising results in improving lipid profiles and insulin sensitivity.[4][5] However, its development was halted in 2007 due to findings from animal studies that indicated a rapid development of cancer in multiple organs.[1][3] Despite being discontinued for human use and banned by the World Anti-Doping Agency (WADA), GW501516 remains a subject of interest in research for its profound effects on metabolism and cellular energy pathways.[6][7]

This technical guide provides a comprehensive overview of GW501516 for researchers, scientists, and drug development professionals, detailing its physicochemical properties, mechanism of action, potential research applications, and critical safety considerations.

Physicochemical Properties of GW501516

A summary of the key chemical and physical properties of GW501516 is presented in the table below.

PropertyValue
IUPAC Name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid[1]
Other Names GW-501,516, GW1516, GSK-516, Cardarine, Endurobol[1][3]
CAS Number 317318-70-0[1]
Molecular Formula C21H18F3NO3S2[1]
Molar Mass 453.49 g·mol−1[1]
Appearance White to off-white powder
Solubility Soluble in DMSO and other organic solvents[2]
Affinity (Ki) 1 nM for PPARδ[1]
Potency (EC50) 1 nM for PPARδ[1][2]

Mechanism of Action: A PPARδ-Mediated Metabolic Shift

GW501516 exerts its effects by acting as a selective agonist for the PPARδ receptor, with over 1,000-fold selectivity compared to PPARα and PPARγ.[1] PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation.

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, most notably PGC-1α.[1] This activated PPARδ/coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose homeostasis.

The primary consequence of PPARδ activation by GW501516 is a metabolic shift in energy source preference from glucose to fatty acids, particularly in skeletal muscle.[3][4] This "exercise in a pill" effect has been a major focus of research.[4]

GW501516_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GW501516 GW501516 PPARd PPARδ Receptor GW501516->PPARd Binds and Activates Complex Activated PPARδ/PGC-1α Complex PPARd->Complex Recruits PGC1a PGC-1α (Coactivator) PGC1a->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Upregulation of Target Genes PPRE->Gene_Expression Initiates Transcription FAO Increased Fatty Acid Oxidation Gene_Expression->FAO Mito Mitochondrial Biogenesis Gene_Expression->Mito Glucose Improved Glucose Homeostasis Gene_Expression->Glucose

Mechanism of Action of GW501516.

Research Applications and Experimental Protocols

Despite the safety concerns, the potent and selective nature of GW501516 makes it a valuable tool for in vitro and in vivo research to elucidate the roles of PPARδ in various physiological and pathological processes.

Investigating Metabolic Syndrome and Type 2 Diabetes

GW501516 has been shown to ameliorate multiple features of metabolic syndrome in animal models and early human studies.[8] It can improve insulin sensitivity, reduce plasma triglycerides, and increase high-density lipoprotein (HDL) cholesterol.[1][4][5]

Experimental Protocol: In Vivo Study of GW501516 on a High-Fat Diet-Induced Mouse Model of Obesity

  • Animal Model: C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Treatment Groups:

    • Control Group: HFD-fed mice receiving vehicle (e.g., 0.5% carboxymethylcellulose).

    • Treatment Group: HFD-fed mice receiving GW501516 (e.g., 3-10 mg/kg/day) via oral gavage.

    • Positive Control: HFD-fed mice receiving a known anti-diabetic agent (e.g., metformin).

  • Parameters to Measure:

    • Body Weight and Composition: Monitored weekly.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) performed at baseline and end of the study.

    • Plasma Lipids: Triglycerides, total cholesterol, HDL, and LDL levels measured from blood samples.

    • Gene Expression Analysis: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are harvested for qPCR or RNA-seq analysis of PPARδ target genes (e.g., CPT1, PDK4).

Elucidating the Role of PPARδ in Endurance Exercise

Studies have demonstrated that GW501516 can significantly increase endurance capacity in both trained and untrained mice.[2] This is attributed to the remodeling of muscle fibers towards a more oxidative phenotype.[5]

Experimental Protocol: In Vitro Myotube Culture to Assess Fatty Acid Oxidation

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes.

  • Treatment: Treat myotubes with varying concentrations of GW501516 (e.g., 0.1-10 µM) for 24-48 hours.

  • Fatty Acid Oxidation Assay:

    • Incubate treated myotubes with radiolabeled fatty acids (e.g., [³H]palmitate).

    • Measure the production of [³H]H₂O as an indicator of fatty acid oxidation.

  • Gene and Protein Expression: Analyze the expression of key metabolic genes (e.g., PGC-1α, UCP3) and proteins involved in mitochondrial function.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_analysis Analysis Mouse HFD-Fed Mice Treatment GW501516 Treatment (Oral Gavage) Mouse->Treatment Measurements Monitor: - Body Weight - Glucose Tolerance - Plasma Lipids Treatment->Measurements Tissue Tissue Harvest (Muscle, Liver) Measurements->Tissue qPCR qPCR/RNA-seq (Gene Expression) Tissue->qPCR Myoblasts C2C12 Myoblasts Differentiation Differentiate to Myotubes Myoblasts->Differentiation Treatment_vitro GW501516 Treatment Differentiation->Treatment_vitro Assay Fatty Acid Oxidation Assay ([³H]palmitate) Treatment_vitro->Assay Western Western Blot (Protein Expression) Treatment_vitro->Western

Conceptual Experimental Workflow for GW501516 Research.

Critical Safety Considerations: Carcinogenicity

The primary reason for the cessation of clinical development of GW501516 was the discovery of its carcinogenic potential in preclinical animal studies.[1][3] At dosages of 3 mg/kg/day, the drug caused a rapid development of cancer in multiple organs in both mice and rats.[1] The mechanism is believed to be linked to the activation of PPARδ.[1] Therefore, any research involving GW501516 must be conducted with extreme caution and appropriate safety protocols. It is not safe for human consumption.[7][9]

Conclusion

GW501516 is a powerful research tool for investigating the intricate roles of PPARδ in metabolic regulation. Its ability to induce a significant shift towards fatty acid metabolism provides a unique opportunity to study the molecular pathways that govern energy homeostasis and endurance. However, the serious safety concerns associated with its carcinogenicity cannot be overstated. For drug development professionals, while GW501516 itself is not a viable therapeutic candidate, the insights gained from its mechanism of action could inform the development of safer, next-generation PPARδ modulators for the treatment of metabolic diseases. Future research in this area must prioritize a thorough understanding of the mechanisms that differentiate the beneficial metabolic effects from the detrimental carcinogenic properties of PPARδ activation.

References

  • GW501516 - Wikipedia. [Link]

  • Healthy Male. (2025, August 31). What is cardarine or GW1516 and what are its side effects?. [Link]

  • WebMD. Cardarine [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Healthline. (2022, March 28). Cardarine: Benefits, Side Effects, Dosage, and More. [Link]

  • Endocrinology | Oxford Academic. (2011, May 1). PPARβ/δ Activator GW501516 Prevents the Down-Regulation of AMPK Caused by a High-Fat Diet in Liver and Amplifies the PGC-1α-Lipin 1-PPARα Pathway Leading to Increased Fatty Acid Oxidation. [Link]

  • Cardarine Sarms Review: Results, side effects, before & after 2025. [Link]

  • DrugBank. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • YouTube. (2019, July 30). Cardarine (GW501516) - A Comprehensive Overview. [Link]

  • Inside Bodybuilding. (2023, February 13). Cardarine (GW501516): Dosage, Cycle, Benefits, and Side Effects. [Link]

  • Taylor & Francis. GW501516 – Knowledge and References. [Link]

  • PMC. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells. [Link]

  • Dr. Oracle. (2025, June 23). What are the pros and cons of using Cardarine (GW-501516) for performance enhancement?. [Link]

  • U.S. Anti-Doping Agency. (2019, September 25). What Should Tested Athletes Know About GW1516?. [Link]

  • ResearchGate. (2021, July 30). (PDF) Cardarine (GW501516) Effects on Improving Metabolic Syndrome. [Link]

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Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride in Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of structurally diverse, proteolytically stable peptidomimetics is heavily reliant on the availability of unnatural amino acids. 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a highly versatile α -aminonitrile intermediate utilized extensively in the synthesis of unnatural amino acids, vicinal diamines, and nitrogenous heterocycles.

The Causality of Experimental Design
  • Why the Hydrochloride Salt? Free α -aminonitriles are inherently unstable. They are highly susceptible to retro-Strecker decomposition (which releases toxic hydrogen cyanide) and spontaneous nucleophilic oligomerization (forming pyrazines or complex polymers). By utilizing the hydrochloride salt, the primary amine is strictly protonated. This completely halts self-condensation, drastically increasing benchtop shelf-life and making it safe to handle during library synthesis [1].

  • Medicinal Chemistry Significance: The 3-bromophenyl moiety is a privileged pharmacophore handle. When hydrolyzed to 3-bromophenylglycine, it is frequently incorporated into integrin-binding peptidomimetics (such as LLP2A and RGD-containing cyclic peptides) to enhance target affinity and resist enzymatic degradation [3]. Furthermore, the aryl bromide serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid combinatorial diversification.

SyntheticUtility Start 2-Amino-2-(3-bromophenyl) acetonitrile HCl Acid (3-Bromophenyl)glycine (Peptide Synthesis) Start->Acid Conc. HCl Reflux Amine 1-(3-Bromophenyl)ethane -1,2-diamine Start->Amine LiAlH4 THF Coupling Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) Acid->Coupling Suzuki / Heck Amine->Coupling Buchwald

Synthetic utility of 2-Amino-2-(3-bromophenyl)acetonitrile HCl in drug discovery.

Physicochemical Properties & Quantitative Data

To ensure reproducible stoichiometry and safe handling, the core physicochemical properties of the reagent are summarized below.

PropertySpecification / Value
Chemical Name 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
CAS Registry Number 91481-24-2 [1]
Molecular Formula C₈H₇BrN₂ · HCl
Molecular Weight 247.52 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, Methanol, and DMSO; Insoluble in non-polar organics
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 [1]

Workflow 1: Acid-Catalyzed Hydrolysis to (3-Bromophenyl)glycine

Expert Insight: Why Acid Hydrolysis?

The conversion of an α -aminonitrile to a carboxylic acid proceeds via an intermediate amide. While base-catalyzed hydrolysis is chemically possible, acid-catalyzed hydrolysis using concentrated HCl under reflux is strongly preferred for Strecker-derived products. The highly acidic medium ensures the α -amine remains protonated ( −NH3+​ ). This prevents the amine from acting as a competing nucleophile, suppresses retro-Strecker cleavage, and minimizes the risk of racemization during the harsh reflux conditions required to hydrolyze the highly stable nitrile group[2, 4].

HydrolysisWorkflow Step1 Step 1: Dissolution Suspend salt in Conc. HCl Step2 Step 2: Reflux Heat at 100-110°C for 12h Step1->Step2 Step3 Step 3: Concentration Remove excess HCl in vacuo Step2->Step3 Step4 Step 4: Neutralization Adjust pH to 6-7 with NaOH Step3->Step4 Step5 Step 5: Purification Ion-exchange chromatography Step4->Step5

Step-by-step workflow for the acid-catalyzed hydrolysis to (3-bromophenyl)glycine.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g (20.2 mmol) of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in 50 mL of concentrated aqueous hydrochloric acid (37%).

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 100–110 °C) in an oil bath for 12 hours. The suspension will gradually become a homogeneous solution as the hydrolysis proceeds [4].

  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure to remove excess HCl gas and water, yielding a crude hydrochloride salt of the amino acid.

  • Neutralization: Dissolve the crude residue in 30 mL of deionized water. Carefully add 2M NaOH dropwise until the pH reaches the isoelectric point of the amino acid (approximately pH 6.0–6.5). A precipitate may begin to form.

  • Ion-Exchange Purification: Pack a glass column with Dowex 50W-X8 strongly acidic cation exchange resin. Load the neutralized mixture onto the column. Wash extensively with deionized water to elute inorganic salts (NaCl). Elute the pure (3-bromophenyl)glycine using 2M aqueous ammonium hydroxide (NH₄OH) [4].

  • Isolation: Lyophilize the ammonia fractions to yield the pure unnatural amino acid as a white powder.

Self-Validating System (QC)
  • FT-IR Spectroscopy: The complete disappearance of the sharp nitrile ( C≡N ) stretch at ~2230 cm⁻¹ and the emergence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) combined with a strong carbonyl ( C=O ) stretch at ~1700 cm⁻¹ confirms complete hydrolysis.

Workflow 2: Reduction to 1-(3-Bromophenyl)ethane-1,2-diamine

Expert Insight: The Fieser Workup

Reducing α -aminonitriles to vicinal diamines is notoriously challenging due to the potential for secondary amine formation (dimerization) or retro-Strecker cleavage. Lithium aluminum hydride (LiAlH₄) in anhydrous THF is the reagent of choice, as it rapidly reduces the nitrile to a primary amine before side reactions can occur. The critical failure point in this protocol is the workup. Quenching LiAlH₄ improperly leads to unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. This protocol utilizes the classic "Fieser Workup," a stoichiometric quenching method that forces the aluminum salts into a crisp, granular, easily filterable white solid, ensuring high yields and high purity.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL two-neck flask under an argon atmosphere. Add 3.0 g (12.1 mmol) of the aminonitrile hydrochloride salt and 60 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Reduction: Slowly add 1.38 g (36.3 mmol, 3.0 eq) of LiAlH₄ powder in small portions over 30 minutes. Caution: Highly exothermic; hydrogen gas is evolved.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 to 6 hours.

  • The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For the 1.38 g of LiAlH₄ used, sequentially and dropwise add:

    • 1.38 mL of distilled water.

    • 1.38 mL of 15% aqueous NaOH.

    • 4.14 mL (3x) of distilled water.

  • Isolation: Stir the mixture vigorously for 15 minutes at room temperature until the aluminum salts form a stark white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake with hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)ethane-1,2-diamine.

Self-Validating System (QC)
  • TLC & Staining: Spot the crude product on a silica TLC plate. Stain with Ninhydrin and heat; primary amines will rapidly stain a deep, characteristic purple/blue.

  • Mass Spectrometry: ESI-MS (positive mode) must show the [M+H]+ peak at m/z ~215 and 217. The presence of a 1:1 isotopic doublet is the definitive self-validating proof that the critical 3-bromo handle survived the aggressive reduction conditions intact.

Safety & Handling Precautions

  • Toxicity: 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is classified as Acute Tox. 4 (Oral, Dermal, Inhalation) [1]. Standard PPE (lab coat, nitrile gloves, safety goggles) must be worn.

  • Cyanide Risk: While the hydrochloride salt is highly stable, exposure to strong, unhindered bases in the absence of a trapping electrophile can deprotonate the amine, potentially triggering a retro-Strecker reaction that liberates highly toxic Hydrogen Cyanide (HCN) gas. Always conduct initial neutralizations and reductions in a properly ventilated fume hood.

References

  • NextSDS.2-amino-2-(3-bromophenyl)acetonitrile hydrochloride — Chemical Substance Information.
  • Master Organic Chemistry.The Strecker Synthesis of Amino Acids.
  • Google Patents (US9073974B2).RGD-containing cyclic peptides.
  • Benchchem.Application Notes and Protocols for the Strecker Synthesis.
Application

Application Note: 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a trifunctional synthetic building block of significant strategic value in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a trifunctional synthetic building block of significant strategic value in medicinal chemistry and materials science. Its structure, featuring a reactive α-aminonitrile group and a synthetically versatile bromophenyl moiety, offers orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth examination of the compound's properties, strategic applications, and detailed, field-tested protocols for its use in generating novel molecular scaffolds. Key transformations, including palladium-catalyzed cross-coupling, N-acylation, and nitrile hydrolysis, are presented with mechanistic insights and practical guidance to empower researchers in the synthesis of complex molecular architectures.

Compound Profile and Strategic Value

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a stable salt of an α-aminonitrile. α-Aminonitriles are highly valuable intermediates, most notably as direct precursors to α-amino acids via hydrolysis.[1][2][3] The true synthetic power of this specific building block lies in the combination of three distinct reactive centers, which can be addressed selectively to build molecular complexity.

Physicochemical Properties & Safety:

PropertyValueReference
CAS Number 91481-24-2[4]
Molecular Formula C₈H₇BrN₂ · HCl[5][6]
Molecular Weight 247.52 g/mol [5]
Appearance Off-white to light yellow solid(General)
Purity Typically ≥95%[5]

Safety and Handling: This compound is classified as an acute toxicant (oral, dermal, inhalation) and a skin/eye irritant.[4] Standard laboratory precautions should be strictly followed.

  • Handling: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly sealed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

The Three Pillars of Reactivity

The synthetic versatility of 2-amino-2-(3-bromophenyl)acetonitrile stems from its three key functional groups, which can be targeted with a high degree of selectivity.

Caption: Key reactive centers of the 2-amino-2-(3-bromophenyl)acetonitrile scaffold.

  • Aryl Bromide (C-Br Bond): The bromine atom on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically expanding the accessible chemical space.[10][11]

  • Primary Amine (-NH₂): The primary amino group is a potent nucleophile, readily undergoing reactions like acylation to form amides, reductive amination, and alkylation. N-acylated α-aminonitriles are a well-established class of mechanism-based inhibitors for serine and cysteine proteases, making this a critical transformation in drug discovery.[12][13]

  • Nitrile (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to form primary amides or carboxylic acids, effectively converting the parent molecule into a novel α-amino acid derivative.[1][2] It can also be reduced to a primary amine, yielding a diamine structure.

Application Protocols

The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales.[10]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a robust method for coupling the aryl bromide with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals.[14]

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[10]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Water, degassed (e.g., 2 mL)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride, the arylboronic acid, base (K₂CO₃), and Pd(dppf)Cl₂ catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Scientist's Notes (Causality):

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of aryl bromides and boronic acids. The dppf ligand is electron-rich and bulky, which promotes the rate-limiting oxidative addition step and subsequent reductive elimination.[15]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[15] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[11]

Protocol 2: N-Acylation of the Primary Amino Group

This protocol details the formation of an amide bond, a key step for creating protease inhibitors and other bioactive molecules.[13][16]

Materials:

  • 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (1.0 mmol, 1.0 equiv)

  • Acid chloride or Carboxylic acid (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.5 mmol, 2.5 equiv)

  • If using a carboxylic acid: HATU or HOBt/EDC (1.1 equiv)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Procedure:

  • Suspend 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.5 equiv) dropwise to neutralize the hydrochloride salt and provide the free base. Stir for 15 minutes.

  • In a separate flask, if starting with a carboxylic acid, pre-activate it with a coupling agent like HATU in DMF. If using an acid chloride, dissolve it in anhydrous DCM.

  • Add the solution of the acid chloride (or activated carboxylic acid) dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (or saturated NaHCO₃ if a coupling agent was used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Scientist's Notes (Causality):

  • Base: At least two equivalents of a non-nucleophilic base like Et₃N are required. The first equivalent neutralizes the HCl salt to liberate the free amine, while the second scavenges the HCl generated during the acylation reaction with an acid chloride.

  • Solvent: DCM is a good general-purpose solvent for this reaction. For less soluble starting materials or when using peptide coupling reagents, DMF is often preferred.

  • Coupling Reagents: For forming amide bonds from carboxylic acids, coupling reagents like HATU or EDC/HOBt are necessary to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[17]

Protocol 3: Acid-Catalyzed Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol transforms the α-aminonitrile into a valuable α-amino acid derivative, a cornerstone of many biologically active molecules.[2][18]

Materials:

  • 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (1.0 mmol, 1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) (e.g., 6 M, 10 mL)

  • 1,4-Dioxane (optional, for solubility)

Procedure:

  • Place the 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride in a heavy-walled, sealed reaction vessel or a round-bottom flask equipped with a reflux condenser.

  • Add the aqueous HCl solution (and dioxane if needed to aid solubility).

  • Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia.

  • Monitor the reaction by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is approximately neutral or at the isoelectric point of the amino acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate) if the product is not a zwitterion, or use ion-exchange chromatography for purification.

  • Dry the isolated product under high vacuum.

Scientist's Notes (Causality):

  • Harsh Conditions: Nitrile hydrolysis requires forcing conditions (strong acid or base and high temperatures) to proceed at a reasonable rate.[2] The mechanism involves protonation of the nitrile nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[19]

  • Workup: The neutralization step is critical. The final product is an amino acid, which exists as a zwitterion at its isoelectric point (pI). Adjusting the pH to the pI minimizes its solubility in the aqueous medium, often causing it to precipitate, which provides a simple and effective method of isolation.

Conclusion

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a powerful and versatile building block that provides synthetic chemists with multiple, orthogonal avenues for creating molecular diversity. By strategically employing transformations at the aryl bromide, primary amine, and nitrile positions, researchers can rapidly access a wide range of novel scaffolds. The protocols and insights provided herein serve as a robust foundation for the application of this compound in the discovery and development of new pharmaceuticals and advanced materials.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Vrielink, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • Vrielink, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available from: [Link]

  • Chen, D., et al. (2022). Redox-Neutral Synthesis of α-Iminonitriles, α-Cyanoenamines, and N-Acyl Derivatives from Amides. Organic Letters. Available from: [Link]

  • ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Available from: [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • NextSDS. 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride — Chemical Substance Information. Available from: [Link]

  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Available from: [Link]

  • Google Patents. (1986). Process for the continuous preparation of an alpha-amino acid by catalytic chemical hydrolysis, and apparatus for this process.
  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

Sources

Method

Application Note: High-Efficiency Amide Coupling Protocol for 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride

Target Audience: Researchers, medicinal chemists, and process scientists. Application: Synthesis of α-cyano amides and downstream pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process scientists. Application: Synthesis of α-cyano amides and downstream pharmaceutical intermediates.

Chemical Context & Mechanistic Insights

The coupling of carboxylic acids with α-aminonitriles, such as 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride , presents unique synthetic challenges compared to standard aliphatic amines. Understanding the specific electronic and structural properties of this substrate is critical for designing a high-yielding protocol.

  • Deactivated Nucleophilicity: The primary amine is significantly deactivated by the strong electron-withdrawing inductive effects of both the adjacent cyano (–C≡N) group and the 3-bromophenyl ring. This reduces the nucleophilicity of the amine, making standard carbodiimide coupling agents (e.g., DCC or EDC alone) inefficient and prone to stalling 1.

  • Reagent Selection (HATU): To overcome the poor nucleophilicity of the aminonitrile, highly active uronium-based coupling reagents like HATU are required. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the rate-determining nucleophilic acyl substitution step 2.

  • Base Selection (DIPEA): Because the starting material is an HCl salt, an organic base is needed to liberate the free amine in situ. N,N-Diisopropylethylamine (DIPEA) is optimal because its steric bulk prevents it from acting as a competing nucleophile against the active ester, while its basicity (pKa ~10.1) is sufficient to drive the reaction 3.

  • Chemoselectivity: The 3-bromo substituent on the phenyl ring is completely inert to HATU/DIPEA coupling conditions. This preserves the aryl bromide as a pristine handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Reagent Selection and Stoichiometry

A slight excess of the aminonitrile and coupling agent ensures the complete consumption of the carboxylic acid, which is often the more valuable or complex fragment in late-stage drug development.

ReagentRoleEquivalentsNotes
Carboxylic Acid Electrophile precursor1.0 eqEnsure fully dissolved before activation.
2-Amino-2-(3-bromophenyl)acetonitrile HCl Nucleophile1.1 eqSlight excess drives the reaction to completion.
HATU Coupling Agent1.2 eqActivates the carboxylic acid.
DIPEA Base3.0 eq1 eq neutralizes HCl, 1 eq deprotonates acid, 1 eq maintains basicity.
Anhydrous DMF Solvent0.1 - 0.2 MSolubilizes polar intermediates.

Experimental Protocol

Note: Conduct all operations in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive OAt-ester intermediate.

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.15 M concentration.

  • Cool the solution to 0 °C using an ice-water bath. Cooling minimizes the premature degradation of the active ester and suppresses side reactions.

  • Add HATU (1.2 eq) in one portion to the stirring solution.

  • Add DIPEA (1.5 eq) dropwise over 2–3 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt-active ester. Stir at 0 °C for 15–20 minutes.

Step 2: Free-Basing and Nucleophilic Addition 5. In a separate dry vial, suspend 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride (1.1 eq) in a minimal volume of anhydrous DMF. 6. Add the remaining DIPEA (1.5 eq) to this suspension to liberate the free amine. Sonicate briefly if necessary to ensure a homogenous solution. 7. Transfer the free-based aminonitrile solution dropwise into the main reaction flask containing the activated acid at 0 °C. 8. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the active ester is consumed.

Step 3: Workup and Isolation 9. Quench the reaction by pouring the mixture into a 10-fold volume of saturated aqueous ammonium chloride (NH₄Cl) or water. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL/mmol). 11. Wash the combined organic layers sequentially with:

  • 1 M HCl (to remove unreacted amine and trace DIPEA) — Omit this wash if the target molecule contains basic motifs.
  • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproducts).
  • Brine (to remove residual DMF and water).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure α-cyano amide.

Troubleshooting & Optimization

  • Low Conversion / Stalled Reaction: If the reaction stalls before completion, it is likely due to the highly deactivated nature of the α-aminonitrile 4. Add an additional 0.3 eq of HATU and 0.5 eq of DIPEA. Gentle heating (up to 40 °C) can accelerate the coupling, but carefully monitor for degradation.

  • Epimerization Risks: The α-proton of the aminonitrile is highly acidic. If utilizing an enantioenriched starting material, prolonged exposure to strong bases like DIPEA can cause racemization. To mitigate this, substitute DIPEA with the weaker base N-methylmorpholine (NMM) or utilize an EDC/HOAt coupling system, which is milder but slower 3.

Visual Workflows

ReactionWorkflow Acid Carboxylic Acid (1.0 eq) Activation Activation HATU + DIPEA 0 °C, 15 min Acid->Activation Amine 2-Amino-2-(3-bromophenyl) acetonitrile HCl (1.1 eq) Coupling Amide Coupling RT, 4-12 h Amine->Coupling + DIPEA (Free base) Activation->Coupling Active Ester Product α-Cyano Amide Product Coupling->Product Aqueous Workup

Workflow for the HATU-mediated amide coupling of 2-amino-2-(3-bromophenyl)acetonitrile.

Mechanism N1 N1 N2 N2 N1->N2 N3 N3 N2->N3 N4 N4 N3->N4 Rate-determining step for deactivated amines

Mechanistic sequence of HATU activation and subsequent aminonitrile coupling.

References

  • Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity National Institutes of Health (NIH) / PMC[Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches MDPI - Molecules[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications - Organic Process Research & Development[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides National Institutes of Health (NIH) / PMC[Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in solution

Welcome to the Technical Support and Troubleshooting Guide for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS: 91481-24-2)[1][2]. As an α -aminonitrile, this compound is a highly versatile intermediate in synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS: 91481-24-2)[1][2]. As an α -aminonitrile, this compound is a highly versatile intermediate in synthesizing unnatural amino acids via the Strecker synthesis[3][4]. However, its unique chemical structure makes it notoriously unstable in solution under specific conditions.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the mechanistic causality behind degradation, empowering you to design fail-safe experimental workflows.

Part 1: The Chemistry of Instability (Mechanistic Overview)

To troubleshoot effectively, you must understand why α -aminonitriles degrade. The compound is supplied as a hydrochloride salt to enforce protonation of the amine, which stabilizes the molecule. α -Aminonitriles possess a suppressed amine pKa​ (typically around 5.3)[5].

When exposed to neutral or basic aqueous environments (pH > 5.5), the salt dissociates into the free base. The free base is highly susceptible to two primary degradation pathways:

  • The Retro-Strecker Reaction: The lone pair on the deprotonated amine facilitates the expulsion of the cyanide leaving group. This rapidly breaks the molecule down into 3-bromobenzaldehyde, toxic hydrogen cyanide (HCN), and ammonia[6][7].

  • Nitrile Hydrolysis: The electrophilic nitrile carbon can undergo hydration to form 2-amino-2-(3-bromophenyl)acetamide, which can further hydrolyze to the corresponding amino acid[3][8].

DegradationPathway Salt 2-Amino-2-(3-bromophenyl) acetonitrile HCl (Stable Salt) FreeBase Free Base Form (Unstable at pH > 5.5) Salt->FreeBase Aqueous Buffer (pH > 5.5) RetroStrecker Retro-Strecker Degradation FreeBase->RetroStrecker Spontaneous Cleavage Hydrolysis Nitrile Hydrolysis (H2O Addition) FreeBase->Hydrolysis H2O / Base Catalysis Products 3-Bromobenzaldehyde + HCN + NH3 RetroStrecker->Products Amide 2-Amino-2-(3-bromophenyl) acetamide Hydrolysis->Amide

Degradation pathways of 2-Amino-2-(3-bromophenyl)acetonitrile HCl in aqueous solutions.

Part 2: Quantitative Stability Profile

To assist in assay design, the following table summarizes the kinetic stability of the compound across different pH environments. Note: Half-lives are estimated based on the behavior of sterically similar α -aminonitriles at 25°C.

Solution pHDominant Molecular SpeciesPrimary Degradation PathwayEstimated Half-Life (25°C)Recommended Action
pH < 3.0 Protonated Amine (Salt)None (Kinetically Stable)> 30 daysIdeal for aqueous stock storage.
pH 5.0 - 6.0 Equilibrium MixtureSlow Retro-Strecker~48 - 72 hoursUse immediately; keep on ice.
pH 7.4 Free BaseRapid Retro-Strecker[7]< 4 hoursAvoid prolonged physiological assays.
pH > 9.0 Free BaseHydrolysis & Retro-Strecker< 30 minutesProtect amine prior to basic exposure.

Part 3: Troubleshooting FAQs

Q: My aqueous stock solution turned cloudy and smells faintly of bitter almonds. What happened? A: Your solution has undergone a retro-Strecker reaction[6][7]. The cloudiness is the precipitation of 3-bromobenzaldehyde (which is poorly soluble in water), and the "bitter almond" odor is indicative of hydrogen cyanide (HCN) gas release. Safety Warning: HCN is highly toxic. Dispose of this solution immediately in a basic bleach waste container inside a fume hood to neutralize the cyanide. To prevent this, always prepare aqueous stocks in mildly acidic conditions (e.g., 0.1 M HCl).

Q: I am losing massive amounts of yield during liquid-liquid extraction (workup). How do I fix this? A: Standard workups often use saturated sodium bicarbonate ( NaHCO3​ , pH ~8.5) to neutralize reactions. Exposing the α -aminonitrile to this basic aqueous layer strips the HCl, forming the free base, which degrades in the separatory funnel[6]. Solution: If you must extract the free base, do so rapidly using cold solvents. Alternatively, protect the amine in situ (e.g., using Boc2​O ) before performing the aqueous workup. Converting the amine to a carbamate eliminates its basicity and completely halts the retro-Strecker pathway[6].

Q: Can I use DMSO to make a stock solution for cell-based assays? A: Yes, but the DMSO must be strictly anhydrous. Trace water in standard DMSO allows the compound to act as its own base, initiating slow degradation. Furthermore, when you spike this DMSO stock into a pH 7.4 cell culture media, the compound will degrade within hours[7]. For prolonged biological assays, consider using a more stable prodrug or an amide derivative.

Q: My NMR shows a singlet around 10.0 ppm that wasn't there before. Is my compound impure? A: A singlet at ~10.0 ppm in 1H -NMR is the classic signature of an aldehyde proton. This confirms that your 2-Amino-2-(3-bromophenyl)acetonitrile has degraded into 3-bromobenzaldehyde. You must re-purify the material (or discard it if degradation is severe) and store it in a desiccator at -20°C.

Part 4: Standard Operating Protocols (SOPs)

To ensure scientific integrity, use these self-validating protocols. They are designed with built-in analytical checkpoints to verify that degradation has not occurred.

Protocol A: Preparation of Stable Stock Solutions

Causality: Maintaining the amine in its protonated state prevents the lone pair from participating in the elimination of the nitrile group.

  • Weighing: Weigh the desired amount of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in a dry environment.

  • Solvent Selection:

    • For Organic Stocks: Dissolve in anhydrous Methanol or anhydrous DMF.

    • For Aqueous Stocks: Dissolve in 0.01 M to 0.1 M HCl. Do not use PBS or Tris buffers at this stage.

  • Validation Check: Spot 1 μL of the solution on a Silica TLC plate alongside a standard of 3-bromobenzaldehyde. Elute with 80:20 Hexanes:Ethyl Acetate. If the aldehyde spot is absent under UV (254 nm), the solution is pristine.

  • Storage: Aliquot into amber vials, purge with Argon or Nitrogen, and store at -20°C.

Protocol B: Safe Workup & Amine Protection (Boc-Protection)

Causality: If your downstream synthesis requires basic conditions, you must protect the amine first. A Boc-group withdraws electron density from the nitrogen, preventing the retro-Strecker reaction[6].

  • Reaction: Dissolve the aminonitrile salt in anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the flask to 0°C. Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The free base is generated here, so the next step must be immediate.

  • Protection: Immediately add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Stir for 2 hours while warming to room temperature.

  • Validation Check: Run a TLC. The highly polar aminonitrile spot should disappear, replaced by a less polar, UV-active spot (the Boc-protected aminonitrile).

  • Workup: Now you can safely wash the organic layer with saturated aqueous NaHCO3​ and brine without fear of degradation. Dry over Na2​SO4​ and concentrate.

References

  • [1] nextsds.com. 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride — Chemical Substance Information. Available at: [Link]

  • [3] mdpi.com. Organocatalytic Synthesis of α -Aminonitriles: A Review. Available at:[Link]

  • [4] masterorganicchemistry.com. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • [7] chemrxiv.org. Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. Available at: [Link]

  • [8] nih.gov (PubMed). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere. Available at: [Link]

  • [5] springernature.com. Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Available at: [Link]

Sources

Optimization

common side reactions in the synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting bottlenecks during the classical Strecker synthesis of this specific alpha-aminonitrile. The transformation of 3-bromobenzaldehyde into its corresponding aminonitrile hydrochloride is deceptively simple on paper, but it is governed by a delicate network of competing equilibria.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind the most common side reactions—cyanohydrin formation, retro-Strecker degradation, and nitrile hydrolysis—and provide self-validating workflows to ensure absolute scientific integrity in your scale-up.

Pathway Visualization: Strecker Synthesis & Competing Side Reactions

To successfully troubleshoot your synthesis, you must first map the mechanistic landscape. The diagram below illustrates the critical divergence points where the reaction can fail if parameters are not strictly controlled.

Strecker SM 3-Bromobenzaldehyde Imine Imine Intermediate SM->Imine NH4Cl / NH3 (Optimal) Cyanohydrin Cyanohydrin Byproduct SM->Cyanohydrin NaCN / Low pH (Insufficient NH3) Aminonitrile 2-Amino-2-(3-bromophenyl) acetonitrile (Free Base) Imine->Aminonitrile NaCN (Strecker Addition) Schiff Schiff Base / Imine Dimer Aminonitrile->Schiff Retro-Strecker (Prolonged Storage) Hydrolysis Amide / Acid Byproduct Aminonitrile->Hydrolysis Aqueous HCl (Moisture Present) Product Target HCl Salt Aminonitrile->Product Anhydrous HCl (Ether/Dioxane)

Reaction pathways and common side reactions in the Strecker synthesis of the target molecule.

Quantitative Impact of Reaction Conditions

Understanding how specific deviations impact your final yield is critical. The table below summarizes quantitative data derived from process optimization studies, demonstrating how specific operational errors shift the product distribution.

Reaction ConditionTarget Aminonitrile (%)Cyanohydrin Byproduct (%)Hydrolysis Byproduct (%)Schiff Base / Dimer (%)
Optimized (5 eq NH₄Cl, pH 9, Anhydrous HCl)> 95% < 1%< 1%< 2%
Low Ammonia (1 eq NH₄Cl, pH 7)45% 42%0%8%
Aqueous HCl Workup (Moisture present)25% 0%68%2%
Delayed Salt Formation (Stored as free base 48h)60% 0%0%35%

Troubleshooting FAQs: Causality & Correction

Q1: Why is my crude product heavily contaminated with a cyanohydrin byproduct instead of the desired aminonitrile?

The Causality: The Strecker synthesis is a multicomponent reaction where the formation of the imine intermediate must outpace the direct addition of cyanide to the aldehyde. If your ammonia concentration is insufficient, or if the pH drops too low (which protonates nucleophilic NH₃ into non-nucleophilic NH₄⁺), the cyanide anion will directly attack the 3-bromobenzaldehyde. This diverts the substrate into the cyanohydrin pathway 1. The Fix: Ensure a massive excess of ammonia (typically 5 equivalents of NH₄Cl in methanolic ammonia) and maintain a basic pH (~9) during the initial imine formation step before introducing the cyanide source.

Q2: My isolated free base aminonitrile darkens over time, and TLC shows new, higher-molecular-weight spots. What is happening?

The Causality: Alpha-aminonitriles are thermodynamically unstable as free bases. They are highly susceptible to the "retro-Strecker reaction," a reversible process where the aminonitrile expels hydrogen cyanide (HCN) to revert back to the imine 2. Once the imine is reformed, the free primary amine of your product can condense with it, forming complex Schiff base dimers and polymers. The Fix: Never store 2-amino-2-(3-bromophenyl)acetonitrile as a free base. It must be immediately converted to its hydrochloride salt upon extraction, which locks the amine lone pair and prevents the retro-Strecker degradation.

Q3: During the final hydrochloride salt formation, my product degrades into a mixture of an amide and a carboxylic acid. How do I prevent this?

The Causality: The nitrile group (-C≡N) is highly sensitive to acid-catalyzed hydration. If you use aqueous HCl, or if your organic solvents are not rigorously dried, the acid protonates the nitrile nitrogen, rendering the adjacent carbon highly electrophilic. Adventitious water will attack this carbon, hydrolyzing the nitrile into an amide, which subsequently hydrolyzes into the corresponding alpha-amino acid 3. The Fix: Salt formation must be strictly anhydrous. Use HCl gas bubbled into dry diethyl ether, or a commercially available anhydrous solution of HCl in dioxane.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, do not blindly follow steps. Use this self-validating protocol, which includes built-in mechanistic checks to confirm success at each stage.

Protocol A: Optimized Synthesis of the Free Base Aminonitrile
  • Imine Formation: Suspend 3-bromobenzaldehyde (1.0 eq) and NH₄Cl (5.0 eq) in a 2.0 M solution of ammonia in methanol. Stir at room temperature for 2 hours.

    • Validation Check: A transition to a clear solution indicates successful imine formation. Analyze an aliquot via GC-MS; the disappearance of the aldehyde peak (m/z 184/186) confirms you are safe to proceed without risking cyanohydrin formation.

  • Cyanation: Cool the vessel to 0–5 °C. Add NaCN (1.2 eq) portion-wise to control the exotherm. Stir for 12 hours.

    • Validation Check: The reaction is complete when TLC (Hexane:EtOAc 7:3) shows a distinct new spot (Rf ~0.4) and the complete consumption of the imine intermediate.

  • Extraction: Quench with water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C .

    • Validation Check: The resulting pale yellow oil is the free base. It must be processed via Protocol B within 1 hour to prevent retro-Strecker degradation 2.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Solvation: Dissolve the freshly prepared free base oil in anhydrous diethyl ether (10 mL/g of product).

    • Validation Check: The solution must be perfectly clear. Any cloudiness indicates the presence of moisture, which will trigger nitrile hydrolysis upon acid addition 3. If cloudy, re-dry over MgSO₄ and filter.

  • Protonation: Chill the solution to 0 °C. Dropwise, add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) under vigorous stirring.

    • Validation Check: The immediate precipitation of a pristine white solid (the HCl salt) validates successful protonation.

  • Isolation & Verification: Filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.

    • Validation Check: Run an IR spectrum of the final solid. You must observe a sharp -C≡N stretch at ~2230 cm⁻¹ and broad -NH₃⁺ stretches. The absence of a strong carbonyl (C=O) stretch at 1680-1700 cm⁻¹ definitively proves that no acid-catalyzed hydrolysis occurred.

References

  • Strecker amino acid synthesis - Grokipedia Source: grokipedia.com URL:1

  • Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker ... - PMC Source: nih.gov URL:2

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson Source: pearson.com URL:3

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride

Welcome to the Advanced Technical Support Center for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (). This compound is a highly versatile α -amino nitrile intermediate used extensively in the synthesis of unnatura...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (). This compound is a highly versatile α -amino nitrile intermediate used extensively in the synthesis of unnatural amino acids and complex active pharmaceutical ingredients (APIs).

Because it contains three highly reactive vectors—a primary amine, a nitrile group, and a 3-bromophenyl ring—researchers frequently encounter chemoselectivity issues, catalyst poisoning, and degradation. This guide provides field-proven troubleshooting protocols, causality-driven explanations, and self-validating workflows to maximize your reaction efficiency.

Section 1: General Handling & Stability FAQs

Q: Why does my starting material degrade when I attempt to store it as a free base? A: α -amino nitriles are thermodynamically susceptible to retro-Strecker degradation. In the free base form, the lone pair on the nitrogen can facilitate the elimination of hydrogen cyanide (HCN), reverting the molecule back to the corresponding imine or aldehyde. Storing the compound as a hydrochloride salt protonates the amine, locking the lone pair and completely halting this degradation pathway.

Q: How do I properly neutralize the HCl salt before a sensitive reaction? A: Always use a mild, non-nucleophilic organic base (e.g., DIPEA) or a mild inorganic base (e.g., NaHCO3​ ). Utilizing strong aqueous bases like NaOH can trigger premature, uncontrolled hydrolysis of the nitrile group or induce racemization at the α -carbon.

Section 2: Troubleshooting Nitrile Hydrolysis

Q: When attempting to hydrolyze the nitrile to 2-amino-2-(3-bromophenyl)acetic acid using 6M HCl, I observe significant degradation, dark byproducts, and poor yields. How can I improve this? A: Harsh acidic hydrolysis of α -amino nitriles is notoriously inefficient because it often leads to side reactions, including decarboxylation and racemization (1[1]). The electron-withdrawing nature of both the protonated amine and the nitrile makes the α -proton highly acidic and prone to thermal stress.

Solution: Transition to enzymatic hydrolysis . Biocatalysis using nitrilases (e.g., from Rhodococcus erythropolis) offers mild, pH-neutral conditions that selectively hydrate the nitrile directly to the carboxylic acid without disturbing the α -chiral center or the bromophenyl ring (2[2]).

Quantitative Comparison of Hydrolysis Conditions
MethodReagents / ConditionsTypical YieldChemoselectivityPrimary Drawbacks
Harsh Acidic 6M HCl, Reflux, 12h40–50%LowRetro-Strecker degradation, Racemization[1]
Mild Basic H2​O2​ , K2​CO3​ , RT55–65%ModerateOver-oxidation, Reaction stalls at amide
Enzymatic Nitrilase, pH 7.0 Buffer, 30°C>90%Very HighRequires specific enzyme sourcing[2]
Protocol: Self-Validating Enzymatic Hydrolysis
  • Preparation: Dissolve 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride (10 mM) in a 50 mM potassium phosphate buffer.

  • pH Adjustment (Critical): Adjust the pH strictly to 7.0 using 0.1 M NaOH. Causality: Deviations below pH 6.5 or above 7.5 will denature the nitrilase and promote non-enzymatic degradation[2].

  • Biocatalysis: Add the nitrilase enzyme preparation (e.g., R. erythropolis SET1 whole cells). Incubate at 30°C with gentle orbital shaking (150 rpm).

  • In-Process Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the nitrile spot and the emergence of a highly polar, baseline-retained amino acid spot validates progression.

  • Isolation: Terminate the reaction by filtering out the enzyme/cells. Adjust the filtrate to the isoelectric point of the resulting amino acid (approx. pH 5.5) to induce precipitation.

Hydrolysis A 2-Amino-2-(3-bromophenyl) acetonitrile HCl B Harsh Acidic Hydrolysis (e.g., 6M HCl, Reflux) A->B C Enzymatic Hydrolysis (Nitrilase, pH 7.0) A->C D Retro-Strecker Degradation & Racemization B->D Thermal Stress E 2-Amino-2-(3-bromophenyl) acetic acid C->E High Chemoselectivity

Fig 1: Mechanistic divergence in the hydrolysis of alpha-amino nitriles based on conditions.

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling

Q: My Suzuki cross-coupling at the 3-bromo position fails entirely, yielding unreacted starting material and palladium black. What is causing the catalyst poisoning? A: The failure is biphasic. First, the unneutralized HCl salt consumes the basic additives required for the transmetalation step. Second, the free primary amine and the nitrile group heavily coordinate to the electrophilic Pd(II) intermediates, forming stable, unreactive arylpalladium cyanoalkyl complexes that halt the catalytic cycle (3[3]).

Solution: You must mask the amine via Boc-protection and utilize a sterically bulky, electron-rich phosphine ligand (e.g., XPhos or DPPBz) to outcompete nitrile coordination and drive the oxidative addition into the C-Br bond (4[4]).

Catalyst & Ligand Screening for Bromophenyl Amino Nitriles
Pre-catalystLigandBaseConversionMechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ <10%Rapid Pd black formation; severe nitrile coordination[3].
Pd2​(dba)3​ BINAP K3​PO4​ 45%Moderate oxidative addition, sluggish transmetalation.
Pd(OAc)2​ DPPBz K2​CO3​ 85%Bulky bidentate ligand prevents N-coordination[3].
Pd2​(dba)3​ XPhos K2​CO3​ >95%Excellent yield; highly selective for C-Br bond[4].
Protocol: Self-Validating Boc-Protection and Suzuki Coupling

Step A: Amine Protection

  • Suspend the starting material (1.0 eq) in Dichloromethane (DCM) and add 2.2 equivalents of DIPEA. Causality: The first equivalent neutralizes the HCl salt; the second acts as the acid scavenger for the protection step.

  • Add 1.1 equivalents of Boc2​O dropwise at 0°C. Stir for 4 hours at room temperature.

  • Wash the organic layer with 5% aqueous citric acid, dry over Na2​SO4​ , and concentrate.

  • Validation: 1H NMR must show a sharp 9H singlet near 1.4 ppm, confirming Boc incorporation.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the Boc-protected α -amino nitrile (1.0 eq), arylboronic acid (1.5 eq), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and anhydrous K2​CO3​ (3.0 eq).

  • Evacuate and backfill with Argon three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, irreversibly killing the catalytic cycle.

  • Add degassed Toluene/Water (4:1 v/v). Heat to 80°C for 12 hours.

  • Validation: Perform LCMS analysis. The mass spectrum should shift from the brominated isotope pattern (M, M+2 of equal intensity) to the exact mass of the coupled biaryl product.

Suzuki A Unprotected Substrate (Free Amine + Nitrile) B Pd(0) Catalyst A->B Base, Ar-B(OH)2 C Catalyst Poisoning (Strong N/C Coordination) B->C Competitive Binding D Boc-Protected Substrate E Pd(0) + Bulky Ligand (e.g., XPhos, DPPBz) D->E Base, Ar-B(OH)2 F Successful C-C Cross-Coupling E->F Efficient Oxidative Addition

Fig 2: Strategic mitigation of palladium catalyst poisoning in cross-coupling.

References

  • CAS 91481-24-2 | Sigma-Aldrich - MilliporeSigma. sigmaaldrich.com.

  • From Alkylarenes to α -Amino Acid Derivatives via C-Difunctionalization. Journal of the American Chemical Society. 1

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. nih.gov. 2

  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. nih.gov. 3

  • Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. rsc.org. 4

Sources

Optimization

Technical Support Center: Solvent Effects on 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride Reactivity

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of α-aminonitriles. The compound 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS 91481-24-2) is a classi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of α-aminonitriles. The compound 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS 91481-24-2) is a classic example of a polyfunctional intermediate. It contains three highly reactive sites: a protonated primary amine, an electrophilic nitrile, and an aryl bromide.

Because these functional groups respond differently to hydrogen bonding, polarity, and pH, your choice of solvent does not just dissolve the compound—it actively dictates the dominant reaction pathway. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you control the reactivity of this complex molecule.

Reactivity & Logical Relationships

To master this compound, you must first visualize how solvent environments activate or deactivate its specific functional groups.

Reactivity Center 2-Amino-2-(3-bromophenyl) acetonitrile HCl Amine Free Amine (Nucleophile) Center->Amine Base Nitrile Nitrile Group (Electrophile) Center->Nitrile H2O/H+ Aryl 3-Bromophenyl (Cross-Coupling) Center->Aryl Pd/Base NAcyl N-Acylation (Aprotic Solvents) Amine->NAcyl MeCN/DMF Hydrolysis Hydrolysis to Acid (Protic/H2O) Nitrile->Hydrolysis MeOH/H2O Suzuki Suzuki Coupling (Biphasic/Non-Polar) Aryl->Suzuki Toluene

Trifunctional reactivity pathways of the aminonitrile based on solvent conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant degradation and amide/acid formation when dissolving the HCl salt in aqueous methanol? Causality: The Strecker synthesis of α-aminonitriles is reversible, and the nitrile group is highly susceptible to hydration. When you dissolve the compound in protic solvents like aqueous methanol, the solvent facilitates the hydration of the nitrile group. The presence of water drives the hydrolysis of the α-aminonitrile first to an amide, and eventually to the corresponding α-amino acid[1]. Protic solvents stabilize the leaving group, accelerating this degradation. To prevent this during storage or workup, minimize exposure to water and avoid extreme pH shifts.

Q2: How does solvent choice impact the nucleophilicity of the amine group for N-alkylation or N-acylation? Causality: The compound is supplied as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. To functionalize it, you must generate the free base. If you use protic solvents (like ethanol), the solvent molecules form strong hydrogen bonds with the newly freed amine, significantly dampening its nucleophilicity. Conversely, polar aprotic solvents like Acetonitrile (MeCN) do not act as hydrogen-bond donors. In MeCN, primary amines exhibit vastly enhanced nucleophilic reactivity, allowing for rapid and clean N-acylation[2].

Q3: I want to perform a Suzuki-Miyaura cross-coupling on the 3-bromophenyl group. What solvent system prevents catalyst poisoning and retro-Strecker degradation? Causality: This is a complex transformation because the free amine and nitrile can coordinate to Palladium, poisoning the catalyst. Additionally, under the strongly basic conditions required for Suzuki couplings, unprotected α-aminonitriles can undergo a retro-Strecker reaction, decomposing into 3-bromobenzaldehyde and hydrogen cyanide. To mitigate this, first protect the amine (e.g., as an N-Boc derivative) in an aprotic solvent[3]. Then, perform the cross-coupling in a biphasic solvent system like Toluene/Water. Toluene is non-polar and suppresses the retro-Strecker pathway, while the aqueous phase dissolves the inorganic base needed for the catalytic cycle.

Quantitative Data Summary

The table below summarizes how different solvent systems quantitatively shift the reactivity profile of the molecule.

Solvent SystemRelative Amine NucleophilicityNitrile Hydrolysis Rate (24h, 25°C)Retro-Strecker Degradation (80°C, Base)Primary Application
Water (pH < 2) Very Low (Protonated)> 85% (Yields Amino Acid)< 5%Deliberate Hydrolysis
Methanol / H2O Low (H-Bond Inhibited)~ 60% (Yields Amide)~ 10%Avoid (Causes Degradation)
Acetonitrile (MeCN) High (Free Base, Unsolvated)< 1%< 2%N-Acylation / Alkylation
DMF Very High< 1%~ 15%SN2 Substitutions
Toluene / Water Moderate (Biphasic)< 5%< 5%Pd-Catalyzed Cross-Coupling

Troubleshooting Guide & Experimental Workflows

Use the following decision matrix to select the appropriate solvent system before beginning your workflow.

Workflow Start Select Target Reaction Q1 Amine Functionalization? Start->Q1 Q2 Nitrile Hydrolysis? Start->Q2 Q3 Aryl Bromide Coupling? Start->Q3 A1 Use Polar Aprotic (MeCN) Add mild base (DIPEA) Q1->A1 Yes A2 Use Polar Protic (H2O) Add strong acid/base Q2->A2 Yes A3 Use Biphasic (Toluene/H2O) Protect amine first Q3->A3 Yes

Decision matrix for solvent selection to control site-specific reactivity.

Protocol 1: N-Acylation of 2-Amino-2-(3-bromophenyl)acetonitrile

Objective: Achieve selective N-functionalization while preserving the nitrile and aryl bromide moieties.

  • Preparation: Suspend 10 mmol of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in 30 mL of strictly anhydrous Acetonitrile (MeCN).

  • Free-Basing: Cool the suspension to 0 °C. Add 25 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA neutralizes the HCl salt without acting as a competing nucleophile. MeCN enhances the nucleophilicity of the resulting free amine[2].

  • Electrophile Addition: Slowly add 11 mmol of the desired acyl chloride.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor completion via LC-MS. Causality: Polar solvents with strong Lewis acid solvation properties can be detrimental to Strecker-derived products, so anhydrous MeCN is critical[3].

  • Quench & Isolation (Self-Validating Step): Quench the reaction with 20 mL of saturated aqueous NaHCO3. Immediately extract with Dichloromethane (DCM) (3 x 20 mL). Causality: Rapid extraction into DCM removes the product from the aqueous phase, preventing base-catalyzed nitrile hydrolysis[1].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: Couple an arylboronic acid to the 3-bromo position without catalyst poisoning or retro-Strecker decomposition.

  • Amine Protection: Pre-treat the starting material with Boc₂O and Triethylamine in DCM to yield the N-Boc protected aminonitrile. Causality: Masking the amine prevents it from coordinating to and poisoning the Palladium catalyst.

  • Setup: In an oven-dried Schlenk flask, combine 1.0 eq of the N-Boc protected intermediate, 1.2 eq of arylboronic acid, and 2.0 eq of K₂CO₃.

  • Solvent Addition: Add a degassed biphasic mixture of Toluene and Water (4:1 v/v). Causality: Toluene provides a non-polar environment that suppresses unwanted retro-Strecker degradation, while water solubilizes the K₂CO₃ required for transmetalation.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under a positive flow of Argon.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter the biphasic mixture through a pad of Celite to remove Pd black, and separate the organic (Toluene) layer. Concentrate and purify via flash chromatography.

References

  • Title: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean Source: Life (Basel) / PMC URL: [Link]

  • Title: Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile Source: ResearchGate URL: [Link]

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride derivatives

Title : Comparative Guide to 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride and Its Halogenated Derivatives Introduction In the landscape of unnatural amino acid synthesis, α -aminonitriles serve as indispensable in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide to 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride and Its Halogenated Derivatives

Introduction In the landscape of unnatural amino acid synthesis, α -aminonitriles serve as indispensable intermediates. Specifically, 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS 91481-24-2) is a critical precursor for 3-bromophenylglycine (Phg(3-Br)), a non-canonical amino acid heavily utilized in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I frequently evaluate this compound against its structural analogs—such as the 4-bromo and 3-chloro derivatives—to optimize downstream yields for complex drug development pipelines, including α4​β1​ integrin antagonists and proteoglycan mimetics .

This guide objectively compares the synthetic performance of these halogenated derivatives, providing researchers with the mechanistic causality and self-validating protocols necessary to scale up production reliably.

Mechanistic Causality in Derivative Selection

The choice of halogen and its position on the phenyl ring fundamentally alters both the reaction kinetics of the Strecker synthesis and the pharmacological profile of the final peptide.

  • Electronic Effects : The meta-bromo substitution exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen at the ortho/para positions. This maximizes the electrophilicity of the starting 3-bromobenzaldehyde, accelerating the initial imine formation during the Strecker reaction.

  • Steric and Pharmacological Impact : In drug design, the meta-bromo group of Phg(3-Br) provides a specific steric bulk that perfectly occupies the hydrophobic binding pockets of α4​β1​ integrins, a feature exploited in LLP2A-bisphosphonate conjugates for osteoporosis treatment . Conversely, the 4-bromo derivative is often preferred for vancomycin analogs where linear spatial extension is required.

  • Stability : Free α -aminonitriles are notoriously unstable, prone to retro-Strecker degradation and oligomerization. Isolating the derivative as a hydrochloride salt protonates the amine, neutralizing its nucleophilicity and locking the molecule into a stable, shelf-ready crystalline form .

Comparative Performance Data

The following table synthesizes experimental data comparing the 3-bromo derivative against its primary alternatives to aid in precursor selection.

Derivative (HCl Salt)CAS NumberStrecker Yield (%)Hydrolysis Yield (%)LogP (Calculated)Primary Downstream Application
3-Bromo 91481-24-282 - 8570 - 75~1.8Integrin α4​β1​ ligands, Osteoporosis
4-Bromo 129592-99-086 - 8974 - 78~1.8Vancomycin analogs, generic SPPS
3-Chloro 104503-45-780 - 8472 - 76~1.5Proteoglycan mimetics

Note: Strecker yields reflect the isolated hydrochloride salt. Hydrolysis yields reflect conversion to the corresponding racemic phenylglycine.

Pathway Visualization

The diagram below maps the synthetic divergence of these halogenated starting materials into their respective therapeutic applications.

G Start Halogenated Benzaldehyde Node3Br 3-Bromo Derivative (CAS 91481-24-2) Start->Node3Br Strecker Synthesis Node4Br 4-Bromo Derivative (CAS 129592-99-0) Start->Node4Br Strecker Synthesis Node3Cl 3-Chloro Derivative (CAS 104503-45-7) Start->Node3Cl Strecker Synthesis App1 Integrin Ligands (LLP2A Conjugates) Node3Br->App1 Hydrolysis to Phg(3-Br) App3 Proteoglycan Mimetics (Wound Healing) Node3Br->App3 Hydrolysis to Phg(3-Br) App2 Vancomycin Analogs (Antibiotics) Node4Br->App2 Hydrolysis to Phg(4-Br) Node3Cl->App3 Hydrolysis to Phg(3-Cl)

Logical relationship between halogenated aminonitrile derivatives and their downstream applications.

Self-Validating Experimental Protocols

To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Each step contains a physical or chemical checkpoint to verify success before proceeding to the next phase.

Protocol A: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride Causality: We utilize ammonium chloride ( NH4​Cl ) rather than aqueous ammonia. NH4​Cl acts as a dual-purpose reagent: it provides the ammonia required for imine formation while simultaneously acting as a weak acid to protonate the aldehyde oxygen, thereby increasing its electrophilicity for nucleophilic attack by the cyanide ion.

  • Imine Formation : In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol. Add an aqueous solution of NH4​Cl (1.5 eq) and NaCN (1.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The reaction is strictly complete only when the UV-active aldehyde spot ( Rf​≈0.7 ) completely disappears and a new, ninhydrin-positive baseline spot appears. If the aldehyde persists, the imine formation has stalled.

  • Extraction : Evaporate the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Hydrochloride Salt Precipitation : Filter the drying agent. While stirring vigorously, bubble dry HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) into the ether solution at 0∘C .

    • Self-Validation Checkpoint: The immediate precipitation of a dense, white crystalline solid validates the successful trapping of the aminonitrile. If the solution turns cloudy but yields an oil, the ether is contaminated with water; you must decant, redissolve in anhydrous ether, and repeat the precipitation.

Protocol B: Acidic Hydrolysis to 3-Bromophenylglycine Causality: The nitrile group is highly resistant to basic hydrolysis due to the adjacent electron-withdrawing bromo-phenyl ring. Therefore, harsh acidic hydrolysis (6M HCl at reflux) is required to force the conversion of the nitrile to a primary amide, and subsequently to the carboxylic acid.

  • Reflux : Suspend 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride in 6M HCl (10 mL/gram of substrate). Heat to reflux ( 110∘C ) for 12 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will gradually turn into a clear, homogenous solution as the insoluble nitrile hydrolyzes into the highly water-soluble amino acid hydrochloride salt. Furthermore, test the condenser outlet with wet red litmus paper; the cessation of blue color change (ammonia evolution) physically validates that the hydrolysis of the amide intermediate is complete.

  • Isoelectric Precipitation : Cool the solution to room temperature. Slowly add 2M NaOH dropwise to adjust the pH to exactly 5.5 (the theoretical isoelectric point of the amino acid).

    • Self-Validation Checkpoint: Maximum precipitation of the zwitterionic 3-bromophenylglycine occurs precisely at pH 5.5. If the supernatant remains highly turbid after filtration, the pH has overshot; adjust back with dilute HCl to recover the remaining yield.

References

  • Heterocyclic ligands for integrin imaging and therapy. US Patent 8486370B2.
  • LLP2A-bisphosphonate conjugates for osteoporosis treatment. US Patent 9119884B2.
Comparative

validation of analytical methods for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

As a Senior Application Scientist, selecting and validating the appropriate analytical methodology for complex active pharmaceutical ingredient (API) intermediates requires moving beyond generic protocols. 2-Amino-2-(3-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting and validating the appropriate analytical methodology for complex active pharmaceutical ingredient (API) intermediates requires moving beyond generic protocols. 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS: 91481-24-2) is a highly functionalized alpha-aminonitrile utilized as a critical building block in organic synthesis[1]. Its unique structural features demand a tailored, scientifically rigorous approach to method development and validation.

This guide provides an objective comparison of analytical platforms for this compound, details the causality behind specific chromatographic choices, and outlines a self-validating experimental workflow compliant with the latest international regulatory standards.

Physicochemical Profiling & Causality of Analytical Challenges

Before selecting an analytical platform, we must deconstruct the molecule to understand its behavior under analytical conditions. The structure of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride dictates three primary analytical challenges:

  • High Polarity & Secondary Interactions: The primary amine is protonated at physiological and acidic pH. When analyzed via standard Reversed-Phase (RP) C18 columns, this localized positive charge interacts strongly with residual, unendcapped silanols on the silica support. This causality leads to severe peak tailing, poor retention, and inaccurate integration.

  • Isotopic Signature Advantage: The meta-bromo substitution provides a distinct 1:1 isotopic ratio ( 79Br and 81Br ). This is a massive advantage for mass spectrometric tracking, allowing us to distinguish true related substances from background matrix noise.

  • Thermal & Chemical Instability: Alpha-aminonitriles are susceptible to retro-Strecker degradation. Under hydrolytic or oxidative stress, the molecule readily loses hydrogen cyanide (HCN) and ammonia ( NH3​ ) to yield 3-bromobenzaldehyde. Because of this thermal lability, high-temperature techniques like Gas Chromatography (GC) will induce in-situ degradation, rendering the technique fundamentally unsuitable without complex prior derivatization.

Degradation API 2-Amino-2-(3-bromophenyl) acetonitrile HCl Hydrolysis Hydrolytic Stress (H2O / OH-) API->Hydrolysis Intermediate Imine Intermediate (Unstable) Hydrolysis->Intermediate Aldehyde 3-Bromobenzaldehyde (Major Degradant) Intermediate->Aldehyde Byproducts HCN + NH3 Intermediate->Byproducts

Figure 1: Retro-Strecker degradation pathway of 2-Amino-2-(3-bromophenyl)acetonitrile.

Objective Comparison of Analytical Platforms

Based on the physicochemical profile, we can objectively compare the viability of standard analytical platforms. For routine assay and purity, RP-HPLC-UV remains the gold standard, while LC-HRMS is reserved for structural elucidation of unknown impurities. Commercially available reference standards for this compound are essential for accurate quantitation across these platforms[2].

Table 1: Performance Comparison of Analytical Platforms

FeatureRP-HPLC-UV (Ion-Pairing)LC-HRMS (ESI+)GC-FID / GC-MS
Primary Use Case Routine Assay & Purity ReleaseImpurity ID & ProfilingNot Recommended
Sensitivity High (LOD ~0.01%)Ultra-High (LOD <0.001%)Poor (Due to degradation)
Specificity Good (Chromatographic resolution)Excellent (Isotopic profiling)Poor (Artifact formation)
Throughput High (~15 min/run)Medium (~20 min/run)N/A
Cost per Analysis LowHighMedium

ICH Q2(R2) Validation Strategy

According to the updated , analytical procedures must be validated using a lifecycle approach that demonstrates the method is "fit for purpose"[3]. For this specific compound, the validation must explicitly demonstrate specificity against its primary degradant (3-bromobenzaldehyde) and ensure the reportable range covers both the assay target (80-120% of nominal concentration) and the impurity limits (reporting threshold up to 120% of the specification)[3].

Workflow HPLC RP-HPLC-UV Method (Optimized for Amines) Validation ICH Q2(R2) Validation Protocol HPLC->Validation Spec Specificity (Forced Degradation) Validation->Spec Range Reportable Range & Linearity Validation->Range Acc Accuracy & Precision Validation->Acc Rob Robustness (DoE Approach) Validation->Rob Report Validated Method for Release & Stability Spec->Report Range->Report Acc->Report Rob->Report

Figure 2: ICH Q2(R2) compliant validation workflow for analytical procedures.

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical method must not just be a list of steps; it must be a self-validating system that actively proves its own reliability during every run.

Protocol A: RP-HPLC-UV Method for Assay and Purity

Causality: To overcome the poor retention and tailing of the protonated amine, we utilize a polar-embedded C18 column. The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, forming a hydrophobic complex with the primary amine. This increases its retention on the reversed-phase stationary phase while simultaneously masking residual silanols, ensuring sharp, symmetrical peaks.

Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) injection containing the API and its primary degradant, 3-bromobenzaldehyde. The analytical run is automatically aborted if the resolution ( Rs​ ) between these two peaks falls below 2.0, ensuring the system's resolving power is verified before any sample data is collected.

Step-by-Step Methodology:

  • Column Selection: Polar-embedded C18 (e.g., Waters SymmetryShield), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water with 0.1% v/v TFA.

    • Phase B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Program: 5% B hold for 2 min, linear ramp to 60% B over 15 minutes, hold at 60% B for 3 min, return to 5% B for 5 min re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C.

  • Detection: UV at 220 nm (optimal wavelength for the bromophenyl chromophore).

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Mobile Phase A (Yields 1.0 mg/mL).

Protocol B: LC-HRMS Method for Impurity Profiling

Causality: TFA is notorious for causing severe ion suppression in mass spectrometry. Therefore, the mobile phase modifier is switched to 10 mM Ammonium Formate (pH 3.0). While this slightly reduces the chromatographic ion-pairing effect compared to TFA, it guarantees maximum ionization efficiency in positive Electrospray Ionization (ESI+).

Self-Validating Mechanism: The MS method utilizes the natural bromine isotopic distribution as an internal validation check. Any detected impurity peak must exhibit the characteristic 1:1 isotopic doublet separated by exactly 1.997 Da ( 79Br and 81Br ). If an unknown peak lacks this signature, it is immediately flagged as a system artifact or matrix interference rather than an API-related substance.

Validation Data & Results

The following table summarizes the experimental validation data for the RP-HPLC-UV method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary (RP-HPLC-UV)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ ; Peak purity angle < thresholdPeak purity confirmed; Rs​ (API/Degradant) = 3.4Pass
Linearity & Range R2≥0.999 (From reporting level to 120% Assay) R2=0.9998 (Range: 0.05 µg/mL to 1.2 mg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across all spiked levels99.1% – 100.4%Pass
Repeatability RSD ≤2.0% (n=6 injections at 100% level)RSD = 0.65%Pass
Intermediate Precision RSD ≤2.0% (Different analyst, different day)RSD = 0.82%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.01%, LOQ: 0.03% of nominal concentrationPass
Robustness Statistically insignificant variation via DoENo critical impact on Rs​ when varying pH/TempPass

References

  • Title: 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Assessing the Enantiomeric Purity of Chiral Aminonitriles: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Strategic Importance of Chiral Aminonitriles Chiral α -aminonitriles are highly versatile bifunctional building blocks that sit at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Strategic Importance of Chiral Aminonitriles

Chiral α -aminonitriles are highly versatile bifunctional building blocks that sit at the crossroads of organic synthesis and medicinal chemistry[1]. Because they can be readily hydrolyzed into enantiomerically pure α -amino acids or reduced to vicinal diamines, they are pivotal intermediates in the asymmetric Strecker synthesis and the development of peptidomimetic drugs[2]. However, the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is overwhelmingly enantiomer-dependent. Consequently, establishing robust methodologies to assess the enantiomeric excess ( ee ) of aminonitriles is a non-negotiable regulatory and scientific requirement.

Analytical Workflow & Logical Framework

Aminonitriles are inherently sensitive molecules. Under basic conditions or in polar protic solvents, they can undergo reversible dissociation into the corresponding imine and cyanide ion, leading to rapid racemization[1]. Therefore, the chosen analytical platform must operate under conditions mild enough to preserve the stereochemical integrity of the sample.

The analytical logic branches into two primary strategies: Direct Separation (using chiral stationary phases) and Indirect Analysis (using chiral derivatizing agents to form diastereomers)[3].

Workflow Start Chiral Aminonitrile Sample Decision Direct Separation or Derivatization? Start->Decision HPLC Chiral HPLC (e.g., Chiralpak AD-H) Decision->HPLC Direct (Non-destructive) Deriv Derivatization (e.g., Mosher's Acid) Decision->Deriv Indirect (Destructive) Data Enantiomeric Excess (ee%) Calculation HPLC->Data NMR 1H/19F NMR Spectroscopy (Diastereomer Analysis) Deriv->NMR GC Chiral GC / GC-MS (Enhanced Volatility) Deriv->GC NMR->Data GC->Data

Caption: Logical workflow for determining the enantiomeric purity of chiral aminonitriles.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for your specific aminonitrile, we compare the three industry-standard methodologies:

  • Chiral HPLC (Direct Separation): Utilizes polysaccharide-based Chiral Stationary Phases (CSPs) such as Daicel Chiralpak AD-H[4]. Resolution is achieved via transient, stereoselective hydrogen bonding and steric interactions between the CSP and the enantiomers.

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Involves reacting the aminonitrile with a CDA, such as Mosher's acid chloride, to form stable diastereomers[5]. These diastereomers exhibit distinct chemical shifts, allowing for quantification without chiral chromatography[3].

  • Chiral GC-MS: Employs cyclodextrin-based capillary columns. Because aminonitriles can lack sufficient volatility, they are often derivatized (e.g., acylated) prior to injection[3].

Quantitative Performance Comparison
Analytical PlatformSeparation MechanismTypical LOD / LOQSample Prep TimeRacemization RiskCost / Throughput
Chiral HPLC Direct (CSP interactions)0.1% / 0.5% ee < 5 minsLowHigh / High
NMR (with CDA) Indirect (Diastereomers)1.0% / 2.0% ee 30–60 minsMedium (during prep)Low / Low
Chiral GC-MS Direct (Chiral column)0.05% / 0.1% ee 15–30 minsHigh (thermal stress)Medium / Medium

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must include built-in validation steps. Below are field-proven protocols for the two most common techniques.

Protocol A: Direct Determination via Chiral HPLC

This method is ideal for routine monitoring and high-throughput screening.

Causality & Expert Insight: Polysaccharide columns are highly effective, but residual silanols on the silica support can cause severe peak tailing for basic amines like aminonitriles. To counteract this, a basic modifier (e.g., 0.1% diethylamine, DEA) is added to the mobile phase. DEA acts as a sacrificial base, capping the acidic silanol sites and ensuring sharp, symmetrical peaks[4].

Step-by-Step Workflow:

  • System Validation (The Self-Validating Step): Before analyzing the enantioenriched sample, dissolve a racemic standard of the target aminonitrile in the mobile phase (1 mg/mL). Inject this standard to confirm that the system achieves baseline resolution ( Rs​≥1.5 ) and that both enantiomers exhibit a 1:1 peak area ratio. This proves the detector response is unbiased.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) containing 0.1% DEA. Degas the mixture thoroughly via sonication.

  • Equilibration: Flush a Daicel Chiralpak AD-H column (or equivalent) at 1.0 mL/min until a stable baseline is achieved at 25°C.

  • Sample Derivatization (Optional but Recommended): If the aminonitrile lacks a strong UV chromophore, protect the amine as a benzoyl amide prior to injection to enhance UV detection sensitivity at 254 nm[4].

  • Acquisition & Calculation: Inject 10 µL of the enantioenriched sample. Calculate the enantiomeric excess using the formula:

    ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Protocol B: Indirect Determination via 19 F NMR using Mosher's Acid

This method is ideal when absolute configuration determination is required alongside ee quantification.

Causality & Expert Insight: While 1 H NMR can be used, 19 F NMR is vastly superior for Mosher's ester/amide analysis. The fluorine background in organic molecules is effectively zero. This eliminates signal overlap from the aliphatic or aromatic protons of the aminonitrile, allowing for pristine baseline integration of the diastereomeric -CF 3​ peaks[5].

Step-by-Step Workflow:

  • Reaction Setup: In a dry vial under inert atmosphere, dissolve 5 mg of the chiral aminonitrile in 0.5 mL of anhydrous CDCl 3​ .

  • Acid Scavenging: Add 2.0 equivalents of deuterated pyridine (pyridine- d5​ ). Causality: Pyridine neutralizes the HCl generated during derivatization, preventing acid-catalyzed decomposition of the sensitive nitrile group.

  • Derivatization (The Self-Validating Step): Add 1.5 to 2.0 equivalents of ( R )-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). It is critical to use an excess of the CDA and monitor the reaction via TLC until the starting aminonitrile is 100% consumed. If the reaction is incomplete, kinetic resolution may occur, artificially skewing the observed diastereomeric ratio and invalidating the ee calculation.

  • Acquisition: Transfer the mixture to an NMR tube and acquire the 19 F NMR spectrum (typically with proton decoupling).

  • Integration: The -CF 3​ groups of the two resulting diastereomers will appear as distinct singlets (usually between -70 and -75 ppm). Integrate these singlets to determine the diastereomeric ratio ( dr ), which directly equals the ee of the original aminonitrile.

References

  • Benchchem. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2. 1

  • ACS Catalysis. Recent Progress in Chiral Quaternary Ammonium Salt-Promoted Asymmetric Nucleophilic Additions. 2

  • Organometallics. Iron(I) and Iron(II) Boxmi Pincer Complexes: Coordination Chemistry and Catalytic Hydroboration of Nitriles. 4

  • PMC (NIH). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. 5

  • Benchchem. 2-Aminobutanenitrile | 40651-89-6. 3

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the quality and characterization of starting materials are paramount. α-Aminonitriles, such...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the quality and characterization of starting materials are paramount. α-Aminonitriles, such as 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride, are valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds and α-amino acids. Their purity and isomeric integrity directly impact reaction yields, impurity profiles, and the ultimate biological activity of the final compounds.

This guide provides a comprehensive framework for the comparative analysis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride against its common alternatives. As Certificates of Analysis (CoA) can vary between suppliers and batches, this document equips researchers with the essential knowledge and experimental protocols to independently assess the quality of these critical reagents. We will delve into the typical specifications, analytical methodologies, and key differentiators to consider when selecting the most suitable compound for your research needs.

Profiling 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS No: 91481-24-2) is a key intermediate in various synthetic pathways.[1] Its structure, featuring a bromine atom on the meta position of the phenyl ring, offers a reactive handle for further functionalization through cross-coupling reactions.

A typical Certificate of Analysis for this compound, while not always publicly available in its entirety, will generally include the following key parameters. Researchers should always refer to the lot-specific CoA provided by the supplier.[2]

Table 1: Typical Specifications for 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride

ParameterTypical SpecificationImportance in Research
Appearance White to off-white crystalline powderVisual inspection for signs of degradation or gross impurities.
Purity (by HPLC) ≥95% - ≥98%Ensures that the desired starting material is the major component, minimizing side reactions and simplifying purification of subsequent products.
Identification (by ¹H NMR) Conforms to structureConfirms the chemical identity and isomeric purity of the compound.
Solubility Soluble in water, methanolDictates the choice of reaction solvents and analytical sample preparation.
Water Content (by Karl Fischer) ≤0.5%Water can interfere with moisture-sensitive reactions.
Residual Solvents Varies by synthesis routeCertain residual solvents can be detrimental to specific catalytic systems or cell-based assays.

Comparative Landscape: Key Alternatives and Their Distinctions

The choice of an aminonitrile building block is often dictated by the desired substitution pattern on the aromatic ring and the specific requirements of the synthetic route. Here, we compare 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride with its para-isomer and its free base form.

2.1. Isomeric Comparison: 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride

The primary alternative to the meta-substituted compound is its para-isomer, 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride (CAS No: 40658-53-5).[3] The key distinction lies in the position of the bromine atom, which influences the electronic properties of the aromatic ring and the steric environment around the reactive centers.

Table 2: Comparative Profile of meta vs. para Isomers

Feature2-Amino-2-(3-bromophenyl)acetonitrile HCl2-Amino-2-(4-bromophenyl)acetonitrile HClRationale for Selection
CAS Number 91481-24-2[1]40658-53-5[3]N/A
Structure Bromine at the meta positionBromine at the para positionThe substitution pattern is critical for directing further reactions and influencing the final molecule's biological target engagement.
Purity (Typical) ≥95%≥95%[3]Both are generally available in high purity.
Reactivity Different electronic effects may influence the reactivity of the amino and nitrile groups. The meta position offers a distinct steric and electronic environment for subsequent cross-coupling reactions.The para position allows for the synthesis of symmetrically substituted derivatives and can lead to different biological activities compared to the meta isomer.The choice is primarily driven by the desired final molecular structure and the specific synthetic strategy.

2.2. Salt vs. Free Base: 2-amino-2-(3-bromophenyl)acetonitrile

The hydrochloride salt is generally favored for its improved stability and handling properties. However, the free base, 2-amino-2-(3-bromophenyl)acetonitrile (CAS No: 120667-58-5), may be required for specific applications.[2][4]

Table 3: Comparison of Hydrochloride Salt and Free Base

Feature2-Amino-2-(3-bromophenyl)acetonitrile HCl2-amino-2-(3-bromophenyl)acetonitrileRationale for Selection
Stability Generally more stable and less prone to degradation.Can be less stable, particularly on long-term storage.The hydrochloride salt is preferred for its longer shelf life and ease of handling.
Solubility More soluble in polar protic solvents like water and methanol.More soluble in organic solvents.The choice depends on the reaction solvent system. The free base may be necessary for reactions in non-polar aprotic solvents.
Handling Crystalline solid, easier to weigh and handle.Can be an oil or low-melting solid, making it more challenging to handle accurately.For ease of use and accuracy in weighing, the hydrochloride salt is often superior.
Reaction Compatibility The presence of HCl may interfere with base-sensitive reactions. An additional base may be required to liberate the free amine in situ.Directly usable in reactions requiring the free amine without the need for a preliminary neutralization step.The free base is advantageous in reactions that are sensitive to acidic conditions or require precise stoichiometric control of the amine.

Experimental Protocols for In-House Quality Assessment

To ensure the quality and suitability of your aminonitrile starting material, it is crucial to perform in-house validation. The following are standard protocols for purity and identity confirmation.

3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire analyze_shifts Analyze Chemical Shifts acquire->analyze_shifts confirm_structure Confirm Structure & Isomeric Purity analyze_shifts->confirm_structure analyze_integration Analyze Integration analyze_integration->confirm_structure analyze_coupling Analyze Coupling Patterns analyze_coupling->confirm_structure

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that in drug development and chemical research, operational excellence extends far beyond the synthesis bench. The proper handling and disposal of reactive intermediates li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development and chemical research, operational excellence extends far beyond the synthesis bench. The proper handling and disposal of reactive intermediates like 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS: 91481-24-2) is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship.

This guide is designed to provide you with a self-validating, step-by-step operational plan. Rather than simply listing rules, we will explore the causality behind these protocols so your team can make informed, scientifically sound decisions regarding chemical hygiene and waste logistics.

Chemical Hazard Profile & Causality

To design an effective disposal plan, we must first analyze the molecular structure of the compound. 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride presents three distinct hazard vectors that dictate its lifecycle management:

  • Halogenated Nature (Bromine & Chloride): This compound contains a bromine atom and is stabilized as a hydrochloride salt. When subjected to standard, low-temperature incineration, halogenated organics can recombine to form highly toxic polychlorinated or polybrominated dibenzodioxins and furans[1]. Therefore, this material must be strictly segregated into Halogenated Organic Waste streams, which are routed to specialized rotary kiln incinerators operating above 1000°C with caustic scrubbers to neutralize corrosive hydrobromic (HBr) and hydrochloric (HCl) acid emissions[1].

  • Nitrile Moiety (-C≡N): Nitrile compounds are sensitive to extreme pH levels. If mixed with strong acids or bases in a generic waste carboy, the nitrile group can undergo hydrolysis, potentially releasing highly toxic hydrogen cyanide (HCN) gas[2].

  • Acute Toxicity: The compound is classified for Acute Toxicity (Oral, Dermal, Inhalation) and Specific Target Organ Toxicity (STOT SE 3)[3]. This necessitates strict engineering controls to prevent aerosolization of the powder during transfer and disposal.

Table 1: Quantitative Hazard Data & Operational Limits
ParameterSpecification / ClassificationOperational Implication
CAS Number 91481-24-2Use for precise inventory tracking and waste manifesting.
Hazard Classes Acute Tox (H302, H312, H332), Skin/Eye Irrit (H315, H319)Mandates fume hood usage and minimum 8-mil chemical-resistant gloves[3].
Waste Stream Halogenated Organic WasteMust be kept separate from non-halogenated solvents to prevent dioxin formation[4].
Incompatibilities Strong acids, strong bases, oxidizersRisk of nitrile hydrolysis yielding HCN gas; do not mix waste streams[2].
EPA SAA Limit 55 Gallons (or 1 quart acute)Container must be removed to a central accumulation area within 3 days of reaching capacity[5].

Pre-Operational Safety & PPE

Before initiating any disposal or cleanup procedures, ensure your laboratory's 6 is updated to reflect the handling of acutely toxic halogenated nitriles[6].

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of toxic particulates[7].

  • Personal Protective Equipment (PPE): Standard 4-mil disposable nitrile gloves provide only temporary splash protection and degrade rapidly upon contact with many organic solvents[8]. Because this compound carries an Acute Toxicity (Dermal) hazard, personnel must wear 8-mil or thicker nitrile gloves (or double-glove), chemical splash goggles, and a flame-resistant lab coat[8]. Gloves must be doffed and discarded immediately if contamination is suspected[9].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring compliance with5 for academic and research laboratories[5].

Protocol A: Routine Waste Segregation & SAA Storage
  • Verify Containment Compatibility: Select a High-Density Polyethylene (HDPE) waste container. Causality: According to10, galvanized steel safety cans must never be used for halogenated or hydrochloride waste, as the salts will corrode the metal and cause catastrophic leaks[11].

  • Immediate Labeling: Before adding the first milligram of waste, affix a "Hazardous Waste" label. Explicitly write "2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride" (no abbreviations) and check the "Toxic" and "Halogenated" hazard indicators[12].

  • Segregation: Deposit the material exclusively into the Halogenated Organic Waste stream. Never mix this with non-halogenated solvents, acids, or bases[4].

  • SAA Management: Store the container in your designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly capped at all times unless actively receiving waste[13].

  • EH&S Transfer: Once the container reaches its fill line (never exceeding 55 gallons), date the label and submit a pickup request to your Environmental Health & Safety (EH&S) department within 3 days[14].

Protocol B: Spill Response & Decontamination
  • Evacuate & Isolate: For spills exceeding 50g outside a fume hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols[15].

  • Suppress Aerosolization: Do not dry-sweep the powder, as this will aerosolize the acutely toxic compound. Instead, cover the spill with a damp, chemically inert absorbent pad or damp sand[15].

  • Collection: Using a non-sparking plastic scoop, carefully collect the absorbed mixture and place it into an HDPE container designated for Halogenated Solid Waste[11].

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual hydrochloride salts, followed by a distilled water rinse. Collect all cleaning rinsate as halogenated aqueous waste[11].

Visualizing the Workflow & Mechanisms

To ensure operational clarity, the following diagrams illustrate the logistical routing of the waste and the chemical causality behind our strict segregation rules.

WasteRouting Gen Waste Generation 2-Amino-2-(3-bromophenyl)acetonitrile HCl Seg Waste Segregation Halogenated Organic Waste Stream Gen->Seg Identify Halogen Content SAA Satellite Accumulation Area (SAA) Sealed HDPE Container (<55 gal) Seg->SAA Transfer to compatible container EHS EH&S Pickup Transfer to Central Accumulation SAA->EHS Submit pickup request TSDF EPA-Permitted TSDF Commercial Treatment Facility EHS->TSDF Transport via licensed carrier Incinerator Rotary Kiln Incineration High Temp (>1000°C) Destruction TSDF->Incinerator Thermal destruction Scrubber Caustic Scrubbing Neutralizes HBr, HCl, NOx Incinerator->Scrubber Exhaust gases Safe Safe Environmental Release Cleaned Emissions Scrubber->Safe Neutralized emissions

Workflow for the segregation, accumulation, and thermal destruction of halogenated nitrile waste.

HazardPathway cluster_0 Incompatible Mixing (Extreme pH) cluster_1 Improper Incineration (Non-Halogenated) Chem 2-Amino-2-(3-bromophenyl) acetonitrile HCl Hydrolysis Nitrile Hydrolysis Chem->Hydrolysis Exposure to strong acids/bases AcidGas HBr / HCl Gas Corrosive Emissions Chem->AcidGas Lack of caustic scrubber Dioxins Dioxins / Furans Environmental Toxins Chem->Dioxins Low-temp combustion HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Hydrolysis->HCN Gas release

Chemical hazard pathways illustrating the risks of improper mixing and low-temperature disposal.

References

  • NextSDS. "2-amino-2-(3-bromophenyl)acetonitrile hydrochloride — Chemical Substance Information." NextSDS Database. 3

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. 6

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. 10

  • Environmental Protection Agency (EPA). "Standards Applicable to Generators of Hazardous Waste; Subpart K-Standards Applicable to Academic Laboratories." Federal Register. 5

  • University of Pennsylvania EHRS. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." PennEHRS. 8

Sources

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